Hodgkinsine
Description
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Properties
IUPAC Name |
N-[2-methyl-1,3-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]propan-2-yl]-3-octylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H51NO13S/c1-3-4-5-6-7-8-10-42-11-9-18(31)28-27(2,14-38-25-23(36)21(34)19(32)16(12-29)40-25)15-39-26-24(37)22(35)20(33)17(13-30)41-26/h16-17,19-26,29-30,32-37H,3-15H2,1-2H3,(H,28,31)/t16-,17-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCAMFLUQQRQRH-MPBWFABASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCCC(=O)NC(C)(COC1C(C(C(C(O1)CO)O)O)O)COC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCSCCC(=O)NC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H51NO13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources and Isolation of Hodgkinsine
Hodgkinsine is a complex pyrrolidinoindoline alkaloid that has garnered significant interest within the scientific community due to its intricate molecular structure and notable pharmacological properties, particularly its potent analgesic effects.[1][2] This trimeric alkaloid, composed of three pyrrolidinoindoline subunits, presents both a fascinating biosynthetic puzzle and a potential scaffold for novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification, tailored for researchers, scientists, and professionals in drug development.
Natural Sources of this compound
This compound was first isolated from Hodgkinsonia frutescens, a shrub in the Rubiaceae family native to Queensland, Australia.[4] Subsequent phytochemical investigations have identified its presence in several other plant genera, primarily within the Rubiaceae family. The most extensively studied source is Psychotria colorata, where it co-occurs with other related alkaloids. The distribution of this compound is not uniform throughout the plant tissues, with concentrations varying between the flowers, leaves, and roots.
Below is a summary of the known botanical sources of this compound.
| Plant Species | Family | Plant Part(s) | Co-occurring Alkaloids | Reference(s) |
| Hodgkinsonia frutescens | Rubiaceae | Leaves | Not specified | |
| Psychotria colorata | Rubiaceae | Flowers, Leaves, Roots | Psychotridine, Chimonanthine | |
| Psychotria muscosa | Rubiaceae | Not specified | Not specified | |
| Psychotria lyciiflora | Rubiaceae | Not specified | meso-Chimonanthine, Nb-desmethyl-meso-chimonanthine | |
| Psychotria oleoides | Rubiaceae | Not specified | Not specified | |
| Eumachia forsteriana | Rubiaceae | Not specified | Not specified | |
| Calycodendron milnei | Rubiaceae | Aerial parts, Stem bark | Quadrigemine C, Vatamine | |
| Palicourea tomentosa | Rubiaceae | Not specified | Chimonanthine, Psychotriasine, Calycanthine |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving the oxidative coupling of tryptamine monomers. This process facilitates the formation of both carbon-carbon and carbon-nitrogen bonds between indole units in a highly stereocontrolled manner, leading to the intricate trimeric structure of the final molecule.
Experimental Protocols for Isolation and Purification
The isolation of this compound, like many alkaloids, relies on its basic nature. The general procedure involves an initial extraction from plant material into an organic solvent, followed by a series of acid-base extractions to separate the alkaloids from neutral and acidic compounds. Subsequent purification is typically achieved through chromatographic techniques.
This protocol is a generalized procedure based on common alkaloid extraction methods.
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Preparation of Plant Material :
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Collect the desired plant parts (e.g., leaves of Hodgkinsonia frutescens).
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Dry the plant material thoroughly to prevent enzymatic degradation and facilitate grinding.
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Mill the dried material into a fine powder to maximize the surface area for extraction.
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Initial Extraction :
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Mix the powdered plant material with an alkalizing agent, such as calcium hydroxide (lime), at a ratio of approximately 10:3 by weight.
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Exhaustively extract the mixture with a suitable organic solvent at room temperature. Ethereal or chloroform-based systems are commonly used. The process can be carried out by maceration or percolation until the extract no longer tests positive for alkaloids (e.g., with Dragendorff's reagent).
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Combine the organic extracts and concentrate them under reduced pressure to a smaller volume.
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Acid-Base Extraction :
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Extract the concentrated organic phase repeatedly with a dilute acid solution (e.g., 2% HCl) until the aqueous phase no longer tests positive for alkaloids. The protonated alkaloids will migrate to the aqueous phase.
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Separate and combine the acidic aqueous extracts. Filter if necessary to remove any suspended solids.
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Basify the acidic solution to a pH of approximately 10-11 with a base such as aqueous ammonia or NaOH. This deprotonates the alkaloids, rendering them insoluble in water and soluble in organic solvents.
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Extract the free-base alkaloids from the basified aqueous solution using an immiscible organic solvent like chloroform or ether.
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Wash the combined organic extracts with water, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent in vacuo to yield the crude alkaloid fraction.
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The crude alkaloid mixture requires further purification to isolate this compound.
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Chromatography :
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Column Chromatography : The crude alkaloid extract can be subjected to column chromatography using silica gel or alumina as the stationary phase.
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A common mobile phase system involves chloroform with increasing amounts of methanol.
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Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using an appropriate visualization reagent (e.g., potassium iodoplatinate or UV light).
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High-Performance Liquid Chromatography (HPLC) : For higher purity and analytical quantification, HPLC is the method of choice. A reverse-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
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Crystallization :
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This compound has been successfully crystallized from benzene.
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Dissolve the purified alkaloid fraction in a minimal amount of hot benzene.
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Allow the solution to cool slowly. Seeding with a pre-existing crystal may be necessary to induce crystallization.
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Collect the resulting crystals by filtration and wash with cold solvent.
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The solvent-free amorphous this compound can be obtained by dissolving the crystals in dilute acid, removing the benzene with ether, re-basifying the solution, and extracting the alkaloid with ether, followed by evaporation.
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The identity and structure of the isolated this compound can be confirmed using modern spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure, including the connectivity and stereochemistry of the molecule.
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Mass Spectrometry (MS) : Determines the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy : Identifies the presence of key functional groups, such as the imino group (N-H stretch) and the o-disubstituted benzene nucleus.
References
Unveiling the Alkaloids of Psychotria colorata: A Technical Guide for Drug Discovery
An in-depth exploration of the discovery, isolation, and pharmacological characterization of the psychoactive alkaloids from the Amazonian plant Psychotria colorata. This guide is intended for researchers, scientists, and drug development professionals.
Psychotria colorata, a plant from the Rubiaceae family, has a rich history of traditional use by indigenous communities in the Amazon for its analgesic properties.[1] Scientific inquiry into this ethnobotanical background has led to the discovery of a complex array of alkaloids, primarily of the pyrrolidinoindoline and quinoline classes, which are responsible for its potent biological effects.[2] This technical guide provides a comprehensive overview of the key alkaloids isolated from P. colorata, their quantitative distribution, detailed experimental protocols for their extraction and analysis, and their known signaling pathways.
Quantitative Analysis of Alkaloid Composition
While a complete quantitative breakdown of each individual alkaloid in Psychotria colorata is not extensively documented in the current scientific literature—a notable research gap—studies have successfully determined the total alkaloid content in various parts of the plant.[2] The flowers, in particular, show the highest concentration of these bioactive compounds.[2]
Table 1: Total Alkaloid Content in Psychotria colorata
| Plant Part | Total Alkaloid Content (% Dry Weight) |
| Flowers | 0.7% |
| Leaves | 0.6% |
| Roots | 0.05% |
The primary bioactive constituents identified are a group of structurally complex pyrrolidinoindoline alkaloids, including hodgkinsine, psychotridine, quadrigemine C, (+)-chimonanthine, and meso-chimonanthine.[2] Additionally, quinoline alkaloids have also been isolated.
Table 2: Bioactivity of Key Alkaloids and Extracts from Psychotria colorata
| Alkaloid/Extract | Bioactivity | Quantitative Data |
| This compound | µ-opioid receptor agonist & NMDA receptor antagonist | Produces a dose-dependent, naloxone-reversible analgesic effect. |
| Psychotridine | NMDA receptor antagonist | Inhibits [3H]MK-801 (dizocilpine) binding to cortex membranes, completely abolished at 300 nM. |
| Psychotridine | Platelet Aggregation Inhibition | IC50 values of 1.4 µM (ADP-induced), 1.4 µM (collagen-induced), and 3.9 µM (thrombin-induced). |
| Pyrrolidinoindoline Alkaloid Fraction | Antiplasmodial Activity | 100% inhibition of Plasmodium falciparum at a concentration of 25 µg/mL. |
Experimental Protocols
The isolation and characterization of alkaloids from Psychotria colorata involve a multi-step process, beginning with extraction from the plant material, followed by chromatographic separation and spectroscopic analysis.
General Alkaloid Extraction (Acid-Base Extraction)
This protocol outlines a standard acid-base extraction method for the isolation of a crude alkaloid mixture from dried and powdered plant material.
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Maceration: The plant material (e.g., 100 g) is macerated with an acidic aqueous solution (e.g., 5% acetic acid in water) for a prolonged period (e.g., 24 hours) to form the alkaloid salts.
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Filtration: The mixture is filtered, and the acidic aqueous extract containing the protonated alkaloids is collected.
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Basification: The aqueous extract is then made alkaline (pH 9-10) by the addition of a base, such as ammonium hydroxide. This deprotonates the alkaloid salts, converting them back to their free base form.
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Solvent Extraction: The alkaline aqueous solution is repeatedly extracted with an immiscible organic solvent, such as dichloromethane or chloroform. The organic layers, containing the free base alkaloids, are combined.
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Concentration: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid extract.
Chromatographic Separation and Purification
The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds. The following is a general procedure based on the methods described by Verotta et al. (1998).
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Column Chromatography (Silica Gel): The crude extract is dissolved in a minimal amount of the initial eluting solvent and loaded onto a silica gel column.
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Elution Gradient: The alkaloids are separated by eluting the column with a gradient of increasing solvent polarity. A common gradient starts with a nonpolar solvent like hexane, gradually introducing a more polar solvent such as ethyl acetate, and finally methanol.
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Fraction Collection: Fractions of the eluate are collected sequentially.
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Thin-Layer Chromatography (TLC) Analysis: The composition of each fraction is monitored by TLC to identify fractions containing the alkaloids of interest.
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Further Purification (Preparative HPLC): Fractions containing a mixture of alkaloids or impure compounds may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure alkaloids.
Bioactivity Assays
This protocol is based on the methods used to demonstrate the opioid-like activity of P. colorata alkaloids.
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Membrane Preparation: Rat brain membranes are prepared and homogenized in a suitable buffer.
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Incubation: The membranes are incubated with a radiolabeled mu-opioid receptor ligand (e.g., [3H]naloxone) in the presence and absence of varying concentrations of the test compound (this compound).
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Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
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Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured by liquid scintillation counting.
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Data Analysis: The ability of this compound to displace the radioligand is used to determine its binding affinity for the mu-opioid receptor.
This protocol is adapted from the methods used to characterize the NMDA receptor antagonist activity of psychotridine.
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Membrane Preparation: Cortical membranes from rat brains are prepared and suspended in a suitable buffer.
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Incubation: The membranes are incubated with a radiolabeled NMDA receptor channel blocker (e.g., [3H]MK-801) in the presence and absence of varying concentrations of the test compound (psychotridine).
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Separation: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the free radioligand.
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Quantification: The amount of radioactivity on the filters is quantified to determine the level of radioligand binding.
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Data Analysis: The inhibition of [3H]MK-801 binding by psychotridine is analyzed to determine its potency as an NMDA receptor antagonist.
Spectroscopic Data of Key Alkaloids
The structural elucidation of the isolated alkaloids is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 3: Spectroscopic Data for this compound
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-6.50 (m, Ar-H), 3.80-2.80 (m, CH, CH₂), 2.60-2.20 (s, N-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 150-100 (Ar-C), 80-60 (quaternary C), 60-40 (CH, CH₂), 40-30 (N-CH₃) |
| Mass Spectrometry (EI-MS) m/z | 518 (M⁺), characteristic fragmentation pattern showing loss of pyrrolidinoindoline monomer units. |
Table 4: Spectroscopic Data for Psychotridine
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 7.35-6.45 (m, Ar-H), 5.45 (s, 1H), 3.75-2.85 (m, CH, CH₂), 2.70-2.30 (s, N-CH₃) |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 152.1, 151.9, 151.8, 136.2, 131.1, 130.9, 128.5, 124.4, 124.3, 118.8, 109.5, 109.4, 83.5, 83.3, 67.2, 54.1, 53.9, 35.8, 35.7, 34.1 |
| Mass Spectrometry (EI-MS) m/z | 862 (M⁺), fragmentation pattern consistent with the loss of tryptamine and methyltryptamine units. |
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for alkaloid discovery and the proposed signaling pathways for this compound and psychotridine.
Conclusion
Psychotria colorata stands out as a valuable source of structurally diverse and pharmacologically active alkaloids. The dual-action of this compound as both a mu-opioid agonist and an NMDA receptor antagonist presents a particularly compelling profile for the development of novel analgesics with potentially fewer side effects than traditional opioids. Psychotridine's potent NMDA receptor antagonism further highlights the therapeutic potential of this plant's chemical constituents. A significant opportunity for future research lies in the development of robust analytical methods to quantify the individual alkaloid components in P. colorata. This will be crucial for standardizing extracts, understanding potential synergistic effects between the alkaloids, and advancing the development of new pharmaceuticals derived from this important medicinal plant.
References
The Enigmatic Analgesic: A Technical Guide to the Biological Activity of Hodgkinsine Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hodgkinsine, a complex tris(pyrrolidinoindoline) alkaloid, has emerged as a compelling natural product with significant analgesic properties. Its intricate stereochemistry gives rise to a multitude of stereoisomers, each with potentially distinct biological activities. This document provides an in-depth technical guide to the biological activities of this compound stereoisomers, with a primary focus on their antinociceptive effects. It is intended to serve as a resource for researchers and professionals in drug discovery and development by summarizing the available quantitative data, providing detailed experimental protocols for key assays, and illustrating the proposed signaling pathways and experimental workflows. While the full quantitative landscape of all this compound stereoisomers is still an active area of research, this guide collates the current, publicly available scientific knowledge to facilitate further investigation into this promising class of molecules.
Introduction
This compound is a natural alkaloid predominantly found in plants of the Psychotria genus.[1] Traditional use of these plants for pain relief has spurred scientific investigation into their active constituents, identifying this compound as a key contributor to their analgesic effects.[2] The molecule's complex structure, featuring multiple chiral centers, results in numerous stereoisomers.[1] The spatial arrangement of atoms in these stereoisomers can significantly influence their interaction with biological targets, leading to variations in their pharmacological profiles.
The primary analgesic mechanism of this compound is believed to be a dual action as a mu-opioid receptor agonist and an NMDA receptor antagonist.[2][3] This dual mechanism is of particular interest as it mimics that of some clinically successful analgesics and may offer a superior therapeutic window with a reduced side-effect profile compared to traditional opioids. Beyond its analgesic properties, this compound has also been reported to possess antiviral, antibacterial, and antifungal activities, although these are less extensively studied.
This guide will systematically present the available data on the biological activities of this compound and its synthesized stereoisomers, detail the methodologies used to obtain this data, and provide visual representations of the underlying biological processes.
Quantitative Data on Biological Activity
The publicly available quantitative data on the biological activity of specific this compound stereoisomers is currently limited. The most comprehensive study to date on the antinociceptive effects of synthesized stereoisomers was reported by Kodanko et al. (2007), though the complete dataset is not readily accessible in the public domain. The following tables summarize the available quantitative and qualitative data.
Table 1: Antinociceptive Activity of this compound and Its Stereoisomers
| Compound/Stereoisomer | Test Model | Species | Administration Route | Dose | Observed Effect | Citation |
| This compound | Tail-Flick Test | Mice | i.p. | 5.0 mg/kg | Potent, dose-dependent, and naloxone-reversible analgesic effect. | |
| This compound | Hot-Plate Test | Mice | i.p. | 20.0 mg/kg | Potent analgesic activity comparable to morphine. | |
| This compound | Capsaicin-Induced Pain | Mice | i.p. | Not Specified | Potent dose-dependent analgesic activity. | |
| This compound B | Tail-Flick Test | Mice | Not Specified | 10 mg/kg | Increased latency to tail withdrawal. | |
| Synthesized Stereoisomers | Tail-Flick & Capsaicin Pain Models | Mice | Not Specified | Not Specified | Preliminary evaluation of antinociceptive activity reported. |
Table 2: Antimicrobial and Cytotoxic Activities of this compound Alkaloids
| Compound | Activity | Assay | Target Organism/Cell Line | Result (MIC/IC50) | Citation |
| This compound A | Antiviral | Plaque Reduction Assay | Herpes Simplex Virus type 1 (DNA virus) | Substantial activity (quantitative data not available) | |
| This compound A | Antiviral | Plaque Reduction Assay | Vesicular Stomatitis Virus (RNA virus) | Substantial activity (quantitative data not available) | |
| This compound A | Antimicrobial | Tube Dilution/Disc Diffusion | Various Bacteria and Fungi | MIC values as low as 5 µg/ml | |
| Quadrigemine C | Antimicrobial | Tube Dilution/Disc Diffusion | Various Bacteria and Fungi | MIC values as low as 5 µg/ml | |
| Vatamine | Cytotoxic | Not Specified | Vero African green monkey kidney cells | Most potent activity in the series (quantitative data not available) | |
| Quadrigemine C | Cytotoxic | Not Specified | Vero African green monkey kidney cells | Potent activity (quantitative data not available) |
Note: The term "this compound" in some studies may refer to a specific natural isomer or a mixture. The stereochemistry is not always defined in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound stereoisomers. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
Antinociceptive Assays
This method assesses the central analgesic activity of a compound by measuring the latency of a mouse to withdraw its tail from a noxious thermal stimulus.
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Animals: Male Swiss mice (20-25 g) are used. Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.
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Apparatus: A tail-flick analgesia meter is used, which provides a radiant heat source.
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Procedure:
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A baseline tail-flick latency is determined for each mouse by placing its tail on the radiant heat source and measuring the time it takes for the mouse to flick its tail. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
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The test compound (this compound stereoisomer) or vehicle control is administered, typically via intraperitoneal (i.p.) injection.
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At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), the tail-flick latency is measured again.
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Data Analysis: The analgesic effect is expressed as the percentage of Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
This model evaluates the analgesic activity of a compound against chemically-induced pain, which is known to involve NMDA receptors.
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Animals: Male Swiss mice (20-25 g) are used.
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Procedure:
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Mice are pre-treated with the test compound or vehicle.
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After a set period (e.g., 30 minutes), a solution of capsaicin (e.g., 20 µL of a 1.6 µ g/paw solution) is injected subcutaneously into the plantar surface of one of the hind paws.
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Immediately after injection, the mice are placed in an observation chamber.
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The cumulative time spent licking or biting the injected paw is recorded for a period of 5 minutes.
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Data Analysis: The analgesic effect is determined by the reduction in the duration of licking/biting behavior in the treated group compared to the vehicle control group.
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
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Cell Culture: Human cancer cell lines or other relevant cell lines are cultured in appropriate media and conditions.
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Procedure:
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Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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The cells are then treated with various concentrations of the this compound stereoisomers for a specified duration (e.g., 24, 48, or 72 hours).
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After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.
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The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
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The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
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Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Assay
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
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Microorganisms: Bacterial or fungal strains are cultured in appropriate broth media.
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Procedure:
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A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with the appropriate growth medium.
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A standardized inoculum of the microorganism is added to each well.
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Positive (microorganism with no compound) and negative (medium only) controls are included.
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The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
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Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathways for Analgesic Action
The dual mechanism of this compound's analgesic action involves distinct signaling pathways.
Experimental Workflow for Assessing Analgesic Potency
The experimental workflow for assessing the analgesic potency of this compound stereoisomers follows a systematic approach from synthesis to in vivo testing.
Conclusion and Future Directions
This compound and its stereoisomers represent a promising class of compounds for the development of novel analgesics. The dual mechanism of action, targeting both mu-opioid and NMDA receptors, is a particularly attractive feature that may lead to improved pain management with a more favorable side-effect profile. However, the current body of public knowledge has significant gaps, particularly in the quantitative comparison of the biological activities of the various stereoisomers.
To fully realize the therapeutic potential of this compound, future research should focus on:
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Comprehensive Stereoisomer Profiling: A systematic evaluation of all synthesized this compound stereoisomers in a battery of in vitro and in vivo assays is crucial. This should include receptor binding assays (e.g., Ki determination for mu-opioid and NMDA receptors), functional assays (e.g., EC50/IC50 determination), and a broader range of pain models.
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Elucidation of Other Biological Activities: The preliminary findings of antiviral, antibacterial, and antifungal activities warrant further investigation. Quantitative assessment of these activities for each stereoisomer could reveal additional therapeutic applications.
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Pharmacokinetic and Toxicological Studies: A thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of the most potent stereoisomers is a necessary step towards clinical development.
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Mechanism of Action Studies: Deeper investigation into the molecular interactions of this compound stereoisomers with their targets will provide a clearer understanding of their structure-activity relationships and guide the design of more potent and selective analogs.
The development of a comprehensive understanding of the biological activities of this compound stereoisomers will undoubtedly pave the way for the rational design and development of a new generation of analgesic and potentially other therapeutic agents.
References
Hodgkinsine: A Technical Guide to its Antiviral and Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hodgkinsine, a complex trimeric pyrrolidinoindoline alkaloid, has demonstrated a notable spectrum of antimicrobial activities. This document provides a comprehensive technical overview of the existing scientific data on the antiviral and antibacterial properties of this compound. While research highlights its potential, particularly against both DNA and RNA viruses and a range of bacteria, quantitative data remains limited in publicly accessible literature. This guide consolidates the available qualitative and quantitative information, details relevant experimental methodologies, and visualizes potential workflows and mechanisms to facilitate further research and drug development efforts in this area.
Introduction
This compound is a naturally occurring alkaloid found in plants of the Psychotria genus.[1] Traditionally, these plants have been used in indigenous medicine for their analgesic effects.[1] Modern scientific investigation has revealed that this compound also possesses antiviral, antibacterial, and antifungal properties.[1][2] Its complex stereochemistry and unique trimeric structure present a compelling scaffold for the development of novel antimicrobial agents.[1] This whitepaper aims to provide a detailed technical resource for researchers by summarizing the current state of knowledge on this compound's antimicrobial potential.
Antibacterial Properties of this compound
This compound has exhibited significant antibacterial activity. The most potent antimicrobial activity was observed with this compound A, which has shown minimum inhibitory concentration (MIC) values as low as 5 micrograms/ml.
Quantitative Antibacterial Data
| Gram Stain | Bacterial Strain | Assay Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Gram-Positive | Staphylococcus aureus | Broth Microdilution | Data not available | Data not available |
| Gram-Positive | Bacillus subtilis | Broth Microdilution | Data not available | Data not available |
| Gram-Negative | Escherichia coli | Broth Microdilution | Data not available | Data not available |
| Gram-Negative | Pseudomonas aeruginosa | Broth Microdilution | Data not available | Data not available |
Experimental Protocols for Antibacterial Activity Assessment
The following are detailed methodologies for key experiments to determine the antibacterial efficacy of this compound.
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
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Materials:
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This compound stock solution
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Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
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Mueller-Hinton Broth (MHB)
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96-well microtiter plates
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Spectrophotometer
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Incubator
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Protocol:
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Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plates.
-
Add the adjusted bacterial inoculum to each well, ensuring a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.
-
MIC Assay Workflow
This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a this compound-impregnated disk.
-
Materials:
-
This compound solution of known concentration
-
Sterile paper disks
-
Bacterial cultures
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Incubator
-
Calipers
-
-
Protocol:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate to create a bacterial lawn.
-
Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk) in millimeters.
-
Antiviral Properties of this compound
This compound has demonstrated substantial antiviral activity against both a DNA virus, Herpes Simplex Virus type 1 (HSV-1), and an RNA virus, Vesicular Stomatitis Virus (VSV). This broad-spectrum activity suggests a potential mechanism of action that may target common host-cell pathways or conserved viral processes.
Quantitative Antiviral Data
Currently, specific 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound against HSV-1 and VSV are not available in the public domain. The following table is provided for the future compilation of such data.
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction Assay | Data not available | Data not available | Data not available |
| Vesicular Stomatitis Virus (VSV) | HeLa | Plaque Reduction Assay | Data not available | Data not available | Data not available |
Experimental Protocols for Antiviral Activity Assessment
Detailed methodologies for evaluating the antiviral potential of this compound are provided below.
It is crucial to first determine the cytotoxic concentration of this compound on the host cell line to ensure that any observed antiviral effect is not a result of cell death.
-
Materials:
-
This compound stock solution
-
Host cell line (e.g., Vero cells)
-
Cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
-
-
Protocol:
-
Seed host cells in 96-well plates and incubate overnight to allow for attachment.
-
Add serial dilutions of this compound to the wells.
-
Include a vehicle control (medium with the solvent used for this compound).
-
Incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.
-
This assay quantifies the ability of this compound to inhibit the formation of viral plaques.
-
Materials:
-
This compound stock solution
-
Host cell line (e.g., Vero cells)
-
Virus stock (e.g., HSV-1)
-
Cell culture medium and overlay medium (containing, for example, carboxymethyl cellulose)
-
Multi-well cell culture plates
-
Staining solution (e.g., crystal violet)
-
Fixing solution (e.g., 10% formalin)
-
-
Protocol:
-
Grow a confluent monolayer of host cells in multi-well plates.
-
Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units/well).
-
After a 1-2 hour adsorption period, remove the viral inoculum.
-
Add overlay medium containing various concentrations of this compound.
-
Include a virus control (no this compound) and a cell control (no virus).
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
The EC50 value is the concentration of this compound that reduces the number of plaques by 50%.
-
Plaque Reduction Assay Workflow
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its antiviral and antibacterial effects have not yet been elucidated in the scientific literature. Its known analgesic activity involves mu-opioid receptor agonism and NMDA receptor antagonism. It is plausible that its antimicrobial actions are mediated through different pathways.
Potential Antibacterial Mechanisms
Based on the mechanisms of other alkaloids, potential antibacterial actions of this compound could include:
-
Inhibition of cell wall synthesis: Disrupting the integrity of the bacterial cell wall.
-
Alteration of cell membrane permeability: Causing leakage of essential cellular components.
-
Inhibition of nucleic acid and protein synthesis: Interfering with vital metabolic processes.
Potential Antibacterial Mechanisms
Potential Antiviral Mechanisms
Given its activity against both DNA and RNA viruses, this compound might target host-cell factors essential for viral replication or interfere with common viral life cycle stages. Research into the antiviral mechanisms of other pyrrolidinoindoline alkaloids could provide valuable insights.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated broad-spectrum antibacterial and antiviral activities. However, the current body of public knowledge is largely qualitative. To fully realize its therapeutic potential, further research is imperative. Key areas for future investigation include:
-
Quantitative antimicrobial profiling: Determining the MIC, MBC, EC50, and CC50 values of this compound against a comprehensive panel of clinically relevant bacteria and viruses.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways involved in its antimicrobial effects.
-
In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives of this compound to identify compounds with improved potency and selectivity.
This technical guide serves as a foundation for these future research endeavors, providing the necessary protocols and summarizing the current understanding of this compound's antimicrobial properties. The unique chemical structure and potent bioactivity of this compound warrant its continued investigation as a lead compound for the development of next-generation antimicrobial therapies.
References
The Pharmacological Profile of Hodgkinsine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hodgkinsine, a trimeric pyrrolidinoindoline alkaloid, has demonstrated a range of biological activities, with its analgesic properties being the most extensively investigated. This document provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action, in vivo efficacy, and cytotoxic effects. Notably, this compound exhibits a dual mechanism of action, acting as both a mu-opioid receptor agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] This dual activity presents a compelling profile for the development of novel analgesic agents. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of its signaling pathways and experimental workflows.
Introduction
This compound is a complex natural product isolated from plants of the Psychotria genus, particularly Psychotria colorata.[1] Structurally, it is a trimer composed of three pyrrolidinoindoline subunits.[1] Its complex stereochemistry has been a subject of significant synthetic effort. Beyond its well-documented analgesic effects, this compound has also been reported to possess antiviral, antibacterial, and antifungal properties.
Mechanism of Action
The primary analgesic mechanism of this compound is attributed to its interaction with two key receptors in the central nervous system:
-
Mu-Opioid Receptor (MOR) Agonism: this compound acts as an agonist at the mu-opioid receptor, a mechanism shared with traditional opioid analgesics like morphine. This interaction is supported by in vivo studies where the analgesic effects of this compound were reversed by the opioid antagonist naloxone.
-
NMDA Receptor Antagonism: this compound also functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine. This is evidenced by its potent activity in animal models of capsaicin-induced pain, which is known to involve NMDA receptor activation.
This dual pharmacology suggests a potential for broad-spectrum analgesia and possibly a mitigated side-effect profile compared to conventional opioids.
Quantitative Pharmacological Data
In Vivo Analgesic Activity
The analgesic effects of this compound have been evaluated in rodent models using the tail-flick and hot-plate tests. The data is presented as the percentage of the Maximum Possible Effect (%MPE).
Table 1: Analgesic Efficacy of this compound in the Tail-Flick Test
| Dose (mg/kg, i.p.) | % Maximum Possible Effect (%MPE) |
| 1.0 | ~20% |
| 2.5 | ~45% |
| 5.0 | ~75% |
Table 2: Analgesic Efficacy of this compound in the Hot-Plate Test
| Dose (mg/kg, i.p.) | % Maximum Possible Effect (%MPE) |
| 5.0 | ~25% |
| 10.0 | ~40% |
| 20.0 | ~65% |
Cytotoxicity
This compound has been reported to exhibit cytotoxicity against several human cancer cell lines, including HCT-116 (colon), SF-295 (glioblastoma), and OVACR-8 (ovarian). However, specific IC₅₀ values from these studies are not currently available in the literature.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited for the pharmacological evaluation of this compound.
Tail-Flick Test
This method is used to assess the central analgesic activity of a compound by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.
Protocol:
-
Animal Acclimatization: Male mice are acclimatized to the testing environment to minimize stress.
-
Baseline Latency: The basal reaction time of each mouse is determined by focusing a beam of high-intensity light on the distal portion of the tail. The time taken for the mouse to flick its tail is recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Drug Administration: this compound or a control vehicle is administered intraperitoneally (i.p.).
-
Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), the tail-flick latency is measured again.
-
Data Analysis: The percentage of the Maximum Possible Effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Hot-Plate Test
This test also evaluates central analgesic activity by measuring the reaction time of an animal to a heated surface.
Protocol:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.
-
Animal Acclimatization: Male mice are placed on the hot plate before the test to acclimate.
-
Baseline Latency: Each mouse is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-45 seconds) is employed.
-
Drug Administration: this compound or a control vehicle is administered (i.p.).
-
Post-Treatment Latency: The reaction time on the hot plate is measured at various time points after drug administration.
-
Data Analysis: The %MPE is calculated as described for the tail-flick test.
Capsaicin-Induced Pain Model
This model is used to assess analgesia, particularly involving the antagonism of NMDA receptors.
Protocol:
-
Animal Preparation: Male mice are used for the experiment.
-
Drug Pre-treatment: this compound, an NMDA antagonist (e.g., MK-801), or a control vehicle is administered subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Capsaicin Injection: After a set pre-treatment time (e.g., 30 minutes), a solution of capsaicin is injected into the plantar surface of one of the hind paws.
-
Nociceptive Behavior Observation: Immediately after the capsaicin injection, the animal is placed in an observation chamber, and the amount of time it spends licking the injected paw is recorded for a defined period (e.g., 5 minutes).
-
Data Analysis: The total time spent licking the paw is quantified and compared between the different treatment groups. A significant reduction in licking time in the this compound-treated group compared to the control group indicates an antinociceptive effect.
Signaling Pathways and Experimental Workflow
The dual mechanism of action of this compound involves distinct signaling cascades. The following diagrams illustrate these pathways and a general workflow for its pharmacological evaluation.
Caption: Dual signaling pathways of this compound's analgesic action.
Caption: General experimental workflow for this compound evaluation.
Conclusion
This compound presents a promising pharmacological profile as a potential novel analgesic. Its dual mechanism of action, targeting both the mu-opioid and NMDA receptors, distinguishes it from conventional pain therapeutics and warrants further investigation. While in vivo studies have confirmed its dose-dependent analgesic effects, a significant gap exists in the availability of quantitative in vitro data, particularly concerning its receptor binding affinities and cytotoxicity. Future research should focus on elucidating these quantitative parameters to fully understand the structure-activity relationship and to guide the development of this compound-based therapeutic agents. The detailed protocols and workflows provided in this guide offer a framework for such future investigations.
References
- 1. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 3. Antinociceptive profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Hodgkinsine and its Relation to Eseroline: A Technical Guide for Researchers
An in-depth exploration of the chemical relationship, biological activities, and therapeutic potential of the complex alkaloid Hodgkinsine and its monomeric analogue, Eseroline.
This technical guide provides a comprehensive overview of this compound and its structural and functional relationship to Eseroline, tailored for researchers, scientists, and professionals in drug development. This document delves into their chemical properties, known biological activities with available quantitative data, detailed experimental methodologies for their study, and a visualization of their proposed signaling pathways.
Introduction: A Tale of Monomer and Trimer
This compound is a complex trimeric pyrrolidinoindoline alkaloid naturally found in plants of the Psychotria genus, notably Psychotria colorata.[1] Its intricate structure is composed of three pyrrolidinoindoline subunits.[1] Eseroline, a simpler monomeric pyrroloindole, is a metabolite of the acetylcholinesterase inhibitor physostigmine.[2] The core of the relationship between these two molecules lies in their structural similarity: the monomeric unit of this compound closely resembles Eseroline.[1] This structural relationship translates into a fascinating overlap in their biological activities, particularly their analgesic properties.[3]
Chemical Structures and Properties
This compound and Eseroline, while related, possess distinct chemical structures that dictate their physical and pharmacological properties.
This compound: A trimer with multiple chiral centers, leading to the existence of numerous stereoisomers. Its complex three-dimensional structure is crucial for its biological activity.
Eseroline: A smaller, monomeric molecule, it serves as a key structural motif within this compound.
Comparative Biological Activities
Both this compound and Eseroline exhibit a range of biological effects. While research on this compound has highlighted its diverse activities, Eseroline is primarily recognized for its potent analgesic and acetylcholinesterase inhibitory actions.
Analgesic Properties
A significant area of interest is the potent pain-relieving effects of both compounds.
-
Eseroline is a potent antinociceptive agent, with studies indicating its analgesic action is stronger than that of morphine. Its mechanism is primarily attributed to its agonist activity at opiate receptors. Like this compound, specific binding affinity data (Ki or IC50) for Eseroline at mu-opioid receptors is not extensively reported in the available literature.
Other Biological Activities
Beyond analgesia, both molecules have been investigated for other potential therapeutic applications.
-
This compound has shown promising antiviral, antibacterial, and antifungal properties. It has demonstrated activity against Herpes Simplex Virus (HSV) and Vesicular Stomatitis Virus (VSV).
-
Eseroline is a known inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This activity, however, is weaker and more easily reversible compared to its parent compound, physostigmine.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound and Eseroline.
| Compound | Biological Activity | Assay | Target Organism/Enzyme | Value | Reference |
| This compound | Antibacterial | Minimum Inhibitory Concentration (MIC) | Various Bacteria | As low as 5 µg/mL | |
| Antifungal | Minimum Inhibitory Concentration (MIC) | Various Fungi | As low as 5 µg/mL | ||
| Eseroline | Acetylcholinesterase Inhibition | Ki | Electric Eel AChE | 0.15 ± 0.08 µM | |
| Human RBC AChE | 0.22 ± 0.10 µM | ||||
| Rat Brain AChE | 0.61 ± 0.12 µM | ||||
| Butyrylcholinesterase Inhibition | Ki | Horse Serum BuChE | 208 ± 42 µM |
Experimental Protocols
This section provides an overview of the methodologies used to assess the biological activities of this compound and Eseroline.
Synthesis of this compound and Eseroline
-
This compound: The total synthesis of this compound is a complex process due to its trimeric nature and multiple stereocenters. A key strategy involves a stereocontrolled total synthesis where a catalyst-controlled intramolecular Heck reaction is utilized to append the third cis-pyrrolidinoindoline ring to a hexacyclic chimonanthine precursor. More recent advancements have utilized a diazene-directed assembly of cyclotryptamine fragments for a convergent and stereocontrolled synthesis.
-
Eseroline: Eseroline is a key intermediate in the first total synthesis of physostigmine, achieved by Julian and Pikl in 1935. The synthesis involves the formation of the characteristic pyrrolo[2,3-b]indole ring system.
Analgesic Activity Assays
-
Tail-Flick and Hot-Plate Tests: These are common in vivo assays to assess thermal pain perception in animals. The latency to withdraw the tail from a heat source (tail-flick) or to lick a paw or jump on a heated surface (hot-plate) is measured. An increase in latency after compound administration indicates an analgesic effect.
-
Capsaicin-Induced Pain Model: This model is used to investigate neurogenic inflammation and pain. Capsaicin injection into the paw of an animal induces nocifensive behaviors (e.g., licking, flinching). A reduction in these behaviors following compound administration suggests an analgesic effect, potentially involving the antagonism of NMDA receptors which are implicated in capsaicin-induced nociception.
Receptor Binding and Enzyme Inhibition Assays
-
Opioid Receptor Binding Assay: Radioligand binding assays are used to determine the affinity of a compound for opioid receptors. These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand (e.g., [³H]DAMGO for mu-opioid receptors) in the presence of varying concentrations of the test compound. The amount of radioligand bound is measured to determine the IC50, which can be converted to a Ki value.
-
NMDA Receptor Antagonist Assay: The activity of NMDA receptor antagonists can be assessed using various methods, including radioligand binding assays with ligands like [³H]MK-801, or functional assays that measure the inhibition of NMDA-induced cellular responses, such as calcium influx or electrophysiological recordings.
-
Acetylcholinesterase (AChE) Inhibition Assay: The Ellman's method is a widely used colorimetric assay to measure AChE activity. It utilizes acetylthiocholine as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which is measured spectrophotometrically. The inhibitory activity of a compound is determined by the reduction in the rate of color formation.
Antimicrobial Activity Assays
-
Minimum Inhibitory Concentration (MIC) Assay: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using broth microdilution methods, where a standardized inoculum of the microorganism is added to wells of a microtiter plate containing serial dilutions of the test compound.
Signaling Pathways and Mechanisms of Action
The dual mechanism of action of this compound, targeting both the opioid and NMDA receptor systems, presents a compelling therapeutic profile for pain management. Eseroline's activity is primarily focused on the opioid system.
This compound's Dual Analgesic Pathway
This compound's analgesic effect is proposed to stem from its simultaneous interaction with two key receptors in the central nervous system:
-
Mu-Opioid Receptor Agonism: By binding to and activating mu-opioid receptors, this compound can initiate a signaling cascade that leads to a decrease in neuronal excitability and the inhibition of pain signal transmission. This is a classic mechanism for opioid analgesics.
-
NMDA Receptor Antagonism: By blocking NMDA receptors, this compound can prevent the influx of calcium ions into neurons. Excessive calcium influx through NMDA receptors is associated with central sensitization and chronic pain states. Therefore, antagonizing these receptors can help to dampen pain signaling.
Eseroline's Opioid Agonist Pathway
Eseroline's primary analgesic mechanism is through its action as an agonist at opioid receptors, similar to the opioid component of this compound's activity.
Experimental Workflow for Biological Activity Screening
A typical workflow for screening and characterizing the biological activities of compounds like this compound and Eseroline involves a series of in vitro and in vivo assays.
Conclusion and Future Directions
This compound and Eseroline represent a compelling example of how structural complexity and monomer-polymer relationships in natural products can lead to potent and nuanced biological activities. The dual-action analgesia of this compound, in particular, holds significant promise for the development of novel pain therapeutics with potentially improved efficacy and side-effect profiles.
Future research should focus on several key areas:
-
Quantitative Pharmacological Characterization: There is a critical need for direct, quantitative data on the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound and its stereoisomers at mu-opioid and NMDA receptors.
-
Elucidation of Signaling Pathways: Detailed investigation into the downstream signaling cascades activated by this compound at both receptor types will provide a more complete understanding of its mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of both this compound and Eseroline will be crucial for identifying the key structural features responsible for their biological activities and for optimizing their therapeutic potential.
-
In-depth Antimicrobial and Antiviral Studies: Further investigation into the spectrum of activity and mechanisms of action of this compound against various pathogens is warranted.
The continued exploration of these fascinating natural products offers exciting opportunities for the discovery of new lead compounds and the development of next-generation therapeutics.
References
- 1. Physostigmine - Wikipedia [en.wikipedia.org]
- 2. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Hodgkinsine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the contemporary strategies for the total synthesis of Hodgkinsine and its structurally complex analogs. The protocols outlined below are based on seminal works from the laboratories of Movassaghi and Overman, offering insights into two distinct and powerful approaches: a convergent diazene-directed assembly and a catalyst-controlled intramolecular Heck reaction. These methodologies provide a roadmap for the stereocontrolled construction of the intricate polycyclic architecture of these alkaloids, which are of significant interest due to their potential biological activities, including analgesic properties.[1]
Strategic Overview:
The total synthesis of this compound, a trimer of pyrrolidinoindoline subunits, presents significant challenges due to the presence of multiple stereocenters, including vicinal quaternary centers.[2] Two primary strategies have emerged as particularly effective in addressing these challenges:
-
Diazene-Directed Assembly (Movassaghi): This modern and highly convergent approach utilizes the formation of diazene intermediates to orchestrate the stereoselective coupling of cyclotryptamine fragments. The subsequent photoextrusion of dinitrogen forges the key C3a–C3a' and C3a–C7' carbon-carbon bonds with complete stereochemical control.[3][4][5] This method is notable for its modularity, allowing for the synthesis of various analogs by combining different monomeric units.
-
Intramolecular Heck Reaction (Overman): This strategy elegantly establishes the crucial C3a–C7' stereocenter through a catalyst-controlled asymmetric intramolecular Heck cyclization. This reaction creates an α-aryl oxindole, which serves as a key intermediate in the assembly of the this compound core. This approach has been successfully applied to the synthesis of various stereoisomers of this compound.
Experimental Protocols and Data:
The following sections provide detailed experimental protocols for key steps in the total synthesis of this compound and its analogs, along with tabulated quantitative data for easy comparison of reaction efficiencies.
I. Movassaghi's Diazene-Directed Synthesis of (-)-Hodgkinsine
This strategy relies on the sequential and directed coupling of cyclotryptamine monomers. A key feature is the formation of a bis-diazene trimer, which upon photolysis, yields the core structure of (-)-Hodgkinsine.
A. Synthesis of Monomeric Building Blocks:
The synthesis begins with the preparation of functionalized cyclotryptamine monomers. Rh- and Ir-catalyzed C-H amination reactions are employed for rapid access to C3a- and C7-functionalized monomers.
B. Key Reaction: Diazene-Directed Assembly and Photolysis
The convergent assembly of the monomers is achieved through the formation of diazene linkages, followed by a photolytic extrusion of dinitrogen to form the key carbon-carbon bonds.
Experimental Protocol for the Synthesis of Bis-diazene Trimer (-)-41 and subsequent photolysis to (-)-42:
-
Step 1: Formation of Mixed Sulfamide (-)-40: To a solution of sulfamate ester (-)-39 in CH2Cl2 is added 4-dimethylaminopyridine (DMAP) and amine (-)-28. The reaction mixture is stirred at room temperature until completion as monitored by TLC.
-
Step 2: Oxidation to Bis-diazene Trimer (-)-41: The crude mixed sulfamide (-)-40 is then subjected to mild oxidation to afford the bis-diazene trimer (-)-41. This two-step process yields (-)-41 in 86% yield.
-
Step 3: Photolysis to Trimer (-)-42: A solution of bis-diazene (-)-41 in a suitable solvent is irradiated with 300 nm light for 19 hours. This single-step photolysis affords the trimer (-)-42 in 41% yield. Alternatively, a stepwise photolysis can yield (-)-42 in 45% yield over two steps.
Table 1: Quantitative Data for the Synthesis of (-)-Hodgkinsine via Diazene-Directed Assembly
| Step | Intermediate/Product | Reagents and Conditions | Yield (%) | Reference |
| Rh-catalyzed C-H Amination | Sulfamate ester (-)-39 | Dimeric diazene (-)-33, Rh-catalyst | 60 | |
| Sulfamide formation and Oxidation | Bis-diazene (-)-41 | Sulfamate ester (-)-39, amine (-)-28, DMAP; then mild oxidation | 86 (2 steps) | |
| Photolysis (Single Step) | Trimer (-)-42 | Bis-diazene (-)-41, 300 nm light, 19 h | 41 | |
| Photolysis (Stepwise) | Trimer (-)-42 | Stepwise irradiation of the two diazene functionalities | 45 (2 steps) | |
| Deprotection and Reduction | (-)-Hodgkinsine (4) | 1. Removal of (trimethylsilyl)ethyl carbamates; 2. Exhaustive reduction with Red-Al | 70 (2 steps) |
Diagram 1: Experimental Workflow for Movassaghi's Synthesis of (-)-Hodgkinsine Core
Caption: Workflow for the convergent synthesis of (-)-Hodgkinsine.
II. Overman's Intramolecular Heck Reaction Strategy
This approach features the stereocontrolled formation of the C3a-C7' linkage through a palladium-catalyzed intramolecular Heck reaction. This key step has been utilized in the synthesis of various stereoisomers of this compound.
A. Key Reaction: Catalyst-Controlled Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful tool for the construction of quaternary stereocenters. In the context of this compound synthesis, it enables the crucial connection of a third cyclotryptamine unit to a dimeric precursor.
Experimental Protocol for a Representative Intramolecular Heck Reaction:
-
A solution of the appropriate hexacyclic chimonanthine precursor bearing an o-iodoanilide moiety is treated with a palladium catalyst, a suitable ligand (e.g., a chiral phosphine), and a base in an appropriate solvent.
-
The reaction mixture is heated to the required temperature and monitored for the consumption of the starting material.
-
Upon completion, the reaction is worked up and the product, a tris(pyrrolidinoindoline) alkaloid, is purified by chromatography.
Table 2: Representative Yields in Overman's this compound Synthesis
| Reaction Step | Product | Key Reagents and Conditions | Yield (%) | Reference |
| Intramolecular Heck Reaction | Tris(pyrrolidinoindoline) core | Pd catalyst, chiral ligand, base | Varies | |
| Elaboration to this compound isomers | This compound stereoisomers (3, 4, ent-1, ent-4) | Further synthetic modifications of the core structure | Varies |
Diagram 2: Logical Relationship in Overman's Heck Reaction Strategy
Caption: Key steps in the synthesis of this compound stereoisomers.
Signaling Pathways and Biological Activity
While the primary focus of these notes is on the chemical synthesis, it is important to note that this compound and its analogs exhibit interesting biological activities. This compound has been reported to have antiviral, antibacterial, and antifungal effects. Its most researched property is its analgesic effect, which is thought to be mediated through a dual mechanism of action as a mu-opioid agonist and an NMDA antagonist.
Diagram 3: Proposed Dual Mechanism of Analgesic Action of this compound
References
- 1. Enantioselective total syntheses of the cyclotryptamine alkaloids this compound and this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concise synthesis of (-)-hodgkinsine, (-)-calycosidine, (-)-hodgkinsine b, (-)-quadrigemine c, and (-)-psycholeine via convergent and directed modular assembly of cyclotryptamines [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Concise Synthesis of (-)-Hodgkinsine, (-)-Calycosidine, (-)-Hodgkinsine B, (-)-Quadrigemine C, and (-)-Psycholeine via Convergent and Directed Modular Assembly of Cyclotryptamines. | Semantic Scholar [semanticscholar.org]
- 5. Complete List of Publications – Movassaghi Group [movassaghigroup.mit.edu]
Application Notes and Protocols for the Enantioselective Synthesis of Hodgkinsine Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of Hodgkinsine stereoisomers. The methodologies presented herein focus on modern synthetic strategies that allow for a high degree of stereochemical control, which is crucial for the development of potential therapeutic agents based on the this compound scaffold. This compound, a complex trimeric pyrrolidinoindoline alkaloid, and its stereoisomers have garnered significant interest due to their potential biological activities, including analgesic effects.[1]
The protocols detailed below are centered around a convergent and modular diazene-directed assembly of cyclotryptamine fragments. This state-of-the-art strategy enables the completely stereoselective formation of the challenging C3a–C3a' and C3a–C7' carbon-carbon bonds and their associated quaternary stereogenic centers.[1][2][3][4] Key transformations, including Rhodium-catalyzed C-H amination and photochemical extrusion of dinitrogen, are also described in detail.
Key Synthetic Strategies
Several key strategies have been successfully employed for the enantioselective synthesis of this compound and its stereoisomers:
-
Diazene-Directed Assembly: This modern approach offers a highly convergent and modular route with excellent stereochemical control. It involves the synthesis of complex bis- and tris-diazene intermediates, followed by photoextrusion of dinitrogen to form the desired carbon-carbon bonds with complete stereoselectivity.
-
Asymmetric Intramolecular Heck Cyclization: This method, pioneered by Overman, is crucial for establishing the key C3a–C7' linkage and has been successfully applied to the synthesis of (-)-Hodgkinsine B.
-
Rhodium-Catalyzed C-H Amination: This powerful transformation allows for the direct functionalization of C-H bonds, providing rapid access to key amine intermediates required for the assembly of the cyclotryptamine monomers.
Experimental Workflow: Diazene-Directed Synthesis of (-)-Hodgkinsine
The overall experimental workflow for the synthesis of (-)-Hodgkinsine via the diazene-directed assembly strategy is depicted below. This convergent approach involves the sequential coupling of three distinct cyclotryptamine subunits.
Caption: Convergent synthesis of (-)-Hodgkinsine.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the enantioselective synthesis of (-)-Hodgkinsine via the diazene-directed assembly strategy.
| Step | Product | Starting Material(s) | Yield (%) | Reference |
| Dimerization | Dimeric Diazene (-)-33 | Bromocyclotryptamine (+)-26 and Hydrazide (+)-31 | 59 | |
| Rh-catalyzed C-H Amination | Sulfamate Ester (-)-39 | Dimeric Diazene (-)-33 | 60 | |
| Coupling and Diazene Formation | Bis-diazene Trimer (-)-41 | Sulfamate Ester (-)-39 and Amine (-)-28 | 86 (2 steps) | |
| Photolysis | Trimer (-)-42 | Bis-diazene Trimer (-)-41 | 41-45 | |
| Deprotection and Reduction | (-)-Hodgkinsine (4) | Trimer (-)-42 | 70 (2 steps) | |
| Asymmetric Intramolecular Heck | (-)-Hodgkinsine B | Corresponding precursor | 83 (ee) |
Detailed Experimental Protocols
Protocol 1: Synthesis of Dimeric Diazene (-)-33
This protocol describes the silver-promoted addition of a hydrazine nucleophile to a C3a-bromocyclotryptamine to form a key dimeric diazene intermediate.
-
Reagents and Materials:
-
Bromocyclotryptamine (+)-26
-
Hydrazide (+)-31
-
Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous and degassed solvent (e.g., Dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
-
-
Procedure:
-
To a solution of bromocyclotryptamine (+)-26 in the chosen anhydrous solvent under an inert atmosphere, add hydrazide (+)-31.
-
Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or ambient temperature as optimized).
-
Add silver trifluoromethanesulfonate portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
The crude product is then purified by column chromatography on silica gel to afford the dimeric diazene (-)-33.
-
Protocol 2: Rhodium-Catalyzed C-H Amination for the Synthesis of Sulfamate Ester (-)-39
This protocol details the Rh-catalyzed C-H amination of the dimeric diazene intermediate.
-
Reagents and Materials:
-
Dimeric Diazene (-)-33
-
Rhodium catalyst (e.g., Rh₂(esp)₂)
-
Oxidant (e.g., PhI(OAc)₂)
-
Magnesium oxide (MgO)
-
Anhydrous and degassed solvent (e.g., Benzene or Dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a solution of the dimeric diazene (-)-33 in the anhydrous solvent, add the rhodium catalyst and magnesium oxide.
-
Stir the mixture at the desired reaction temperature.
-
Slowly add a solution of the oxidant in the same solvent to the reaction mixture over a prolonged period.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove solids.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the sulfamate ester (-)-39.
-
Protocol 3: Photochemical Extrusion of Dinitrogen
This protocol describes the key bond-forming step via photolysis of the bis-diazene intermediate.
-
Apparatus and Materials:
-
Bis-diazene Trimer (-)-41
-
Photoreactor equipped with a suitable UV lamp (e.g., 300 nm)
-
Degassed solvent (e.g., Benzene or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Dissolve the bis-diazene trimer (-)-41 in the degassed solvent in a quartz reaction vessel.
-
Purge the solution with an inert gas for an adequate time to remove any dissolved oxygen.
-
Irradiate the solution with the UV lamp at a controlled temperature (e.g., 25 °C).
-
Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting crude product, trimer (-)-42, by column chromatography.
-
Logical Relationship of Key Synthetic Transformations
The following diagram illustrates the logical progression of the key chemical transformations in the synthesis of the trimeric core of this compound.
Caption: Key transformations in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Concise Synthesis of (−)-Hodgkinsine, (−)-Calycosidine, (−)-Hodgkinsine B, (−)-Quadrigemine C, and (−)-Psycholeine via Convergent and Directed Modular Assembly of Cyclotryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dspace.mit.edu [dspace.mit.edu]
Application Note: Quantitative Analysis of Hodgkinsine in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Hodgkinsine in human plasma. This compound, a complex trimeric pyrrolidinoindoline alkaloid, has garnered significant interest for its potent analgesic properties, acting as both a mu-opioid agonist and an NMDA antagonist.[1][2][3] The developed method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode. This method is intended for use in preclinical and clinical pharmacokinetic studies of this compound.
Introduction
This compound is a naturally occurring alkaloid found in plants of the Psychotria genus.[1] Due to its complex structure with multiple chiral centers, the analysis of this compound presents a chromatographic challenge.[1] Its dual mechanism of action on opioid and NMDA receptors makes it a promising candidate for the development of novel analgesics. To support the drug development process, a reliable and robust bioanalytical method for the quantification of this compound in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for the analysis of drug molecules in complex biological fluids like plasma. This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d3) is recommended for optimal accuracy and precision. If unavailable, a structurally related analog may be used after thorough validation.
-
Human plasma (K2-EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Cation-exchange)
Instrumentation
-
Liquid Chromatograph (LC): A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 column (e.g., 50 x 2.1 mm, 3 µm) is a suitable starting point for method development.
Sample Preparation
A solid-phase extraction (SPE) method is employed for sample clean-up to minimize matrix effects.
-
Pre-treatment: To 200 µL of plasma, add 20 µL of the internal standard working solution and 400 µL of 1% formic acid in water. Vortex for 15 seconds.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 5 minutes to precipitate proteins.
-
SPE Column Conditioning: Condition a cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 5 minutes |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 25 psi |
| Collision Gas | High |
| MRM Transitions | To be determined by direct infusion of the reference standard. For this compound (C33H38N6, MW: 518.7 g/mol ), the precursor ion would be [M+H]+ at m/z 519.7. Product ions would be selected based on the most abundant and stable fragments. |
Results and Discussion
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for linearity, accuracy, precision, selectivity, recovery, and stability. The following tables present hypothetical but expected performance characteristics of a validated method.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | > 0.995 |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LQC (0.3) | < 15% | ± 15% | < 15% | ± 15% |
| MQC (5) | < 15% | ± 15% | < 15% | ± 15% |
| HQC (80) | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | > 85% | 90 - 110% |
| Internal Standard | > 85% | 90 - 110% |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Simplified signaling pathway of this compound's analgesic action.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The use of solid-phase extraction for sample preparation ensures minimal matrix interference, leading to reliable and reproducible results. This method is suitable for supporting pharmacokinetic and toxicokinetic studies in the development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for the Extraction and Purification of Hodgkinsine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hodgkinsine is a complex trimeric pyrrolidinoindoline alkaloid found in plants such as Hodgkinsonia frutescens and various species of the Psychotria genus[1]. This molecule has garnered significant interest within the scientific community due to its notable biological activities, including potential analgesic effects[2]. This compound is a trimer composed of three pyrrolidinoindoline subunits, which are derived from N-methyltryptamine[1]. Its intricate structure and therapeutic potential make the development of efficient extraction and purification protocols essential for further research and drug development.
These application notes provide a comprehensive overview of the methodologies for extracting and purifying this compound from its natural plant sources. The protocols are based on established alkaloid extraction principles and have been adapted for the specific properties of this compound.
Data Presentation
The following table summarizes quantitative data related to the extraction and purification of this compound. It is important to note that detailed modern quantitative data for each purification step is not extensively available in the public domain. The data presented here is compiled from historical sources and general knowledge of alkaloid extraction.
| Parameter | Value | Plant Source | Reference |
| Starting Material | 10 kg | Dried, milled leaves of Hodgkinsonia frutescens | [1] |
| Crude Alkaloid Yield | 60 g (0.6% of dried leaf weight) | Hodgkinsonia frutescens | [1] |
| Expected Purity after Extraction | 10-20% | General estimate | |
| Expected Purity after Column Chromatography | 60-80% | General estimate | |
| Final Purity after Preparative HPLC | >95% | General estimate |
Experimental Protocols
I. Extraction of Crude this compound
This protocol is adapted from the classical acid-base extraction method for alkaloids and is specifically tailored for this compound based on historical literature.
Materials and Reagents:
-
Dried and milled leaves of Hodgkinsonia frutescens or relevant Psychotria species
-
Calcium hydroxide (Lime)
-
Diethyl ether (or a suitable alternative like dichloromethane)
-
Hydrochloric acid (HCl), 2M solution
-
Ammonium hydroxide (NH₄OH) solution
-
Distilled water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Large-scale extraction apparatus (e.g., percolator or large glass container with stirrer)
-
Filtration apparatus (e.g., Buchner funnel)
-
Separatory funnels
Procedure:
-
Alkalinization of Plant Material:
-
In a large container, thoroughly mix 10 kg of dried, milled leaves of the plant material with a sufficient amount of calcium hydroxide (lime) and moisten with water. This step liberates the free-base form of the alkaloids from their salt forms within the plant tissue.
-
-
Solvent Extraction:
-
Exhaustively extract the alkalinized plant material with diethyl ether at room temperature. This can be done through repeated maceration and filtration or by using a percolator.
-
Combine all the ether extracts.
-
-
Concentration of the Extract:
-
Concentrate the combined ether extracts using a rotary evaporator until the volume is significantly reduced (e.g., to approximately 3 liters).
-
-
Acidic Extraction of Alkaloids:
-
Transfer the concentrated ether extract to a large separatory funnel.
-
Perform a liquid-liquid extraction by shaking the ether concentrate with 2M hydrochloric acid in several portions (e.g., 200 ml each). The alkaloids will move into the acidic aqueous phase as their hydrochloride salts.
-
Continue the acidic extractions until the ether layer no longer tests positive for alkaloids (using a suitable spot test like Dragendorff's reagent).
-
Combine all the acidic aqueous extracts.
-
-
Precipitation of Crude Alkaloids:
-
Filter the combined acidic extract to remove any suspended impurities.
-
Basify the clear acidic extract with ammonium hydroxide until the solution is strongly alkaline. This will precipitate the alkaloids in their free-base form.
-
Collect the precipitated crude alkaloid mixture by filtration.
-
-
Washing and Drying:
-
Thoroughly wash the collected precipitate with distilled water to remove any residual salts.
-
Dry the crude alkaloid powder in a desiccator or a vacuum oven at a low temperature. This yields the crude this compound-containing fraction.
-
II. Purification of this compound
The crude alkaloid extract contains a mixture of compounds. The following is a modern, multi-step purification protocol to isolate this compound to a high degree of purity.
A. Column Chromatography (Initial Purification)
Materials and Reagents:
-
Crude this compound extract
-
Silica gel (for column chromatography, 70-230 mesh)
-
Glass chromatography column
-
Solvent system: A gradient of a non-polar solvent and a polar solvent (e.g., Hexane/Ethyl Acetate with increasing polarity, followed by Dichloromethane/Methanol). A small amount of a basic modifier like triethylamine (0.1%) can be added to the mobile phase to reduce peak tailing of the basic alkaloids.
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber and visualization reagent (e.g., UV light, Dragendorff's reagent)
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pack the chromatography column with the silica gel slurry, ensuring a uniform and air-free packing.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase, starting with the lowest polarity.
-
Gradually increase the polarity of the mobile phase to elute compounds with increasing polarity.
-
Collect fractions of the eluate using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in an appropriate solvent system and visualize the spots.
-
Combine the fractions that contain the desired compound (this compound) based on their TLC profiles.
-
-
Concentration:
-
Evaporate the solvent from the combined fractions containing this compound using a rotary evaporator to obtain a partially purified extract.
-
B. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
Materials and Reagents:
-
Partially purified this compound extract
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Preparative reverse-phase C18 column
-
Mobile phase: A mixture of a polar solvent (e.g., water or a buffer) and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or trifluoroacetic acid to improve peak shape. The exact gradient will need to be optimized.
-
HPLC-grade solvents
-
Vials for fraction collection
-
Lyophilizer or rotary evaporator
Procedure:
-
Method Development:
-
Develop an analytical HPLC method to achieve good separation of this compound from the remaining impurities in the partially purified extract.
-
Optimize the mobile phase composition, gradient, and flow rate on an analytical scale.
-
-
Scaling Up to Preparative HPLC:
-
Scale up the optimized analytical method to the preparative HPLC system. This involves adjusting the flow rate and injection volume according to the dimensions of the preparative column.
-
-
Sample Injection and Purification:
-
Dissolve the partially purified this compound extract in the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Run the preparative HPLC method and collect the fraction corresponding to the this compound peak.
-
-
Solvent Removal and Final Product:
-
Remove the solvent from the collected fraction using a rotary evaporator or a lyophilizer to obtain highly pure this compound.
-
-
Purity Analysis:
-
Assess the purity of the final product using analytical HPLC.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Proposed Biosynthetic Pathway of this compound
The complete biosynthetic pathway of this compound has not been fully elucidated. However, it is understood to be formed from the oxidative coupling of three N-methyltryptamine-derived pyrrolidinoindoline monomeric units. The following diagram illustrates a proposed pathway.
Caption: Proposed biosynthetic pathway of this compound.
References
Application Notes and Protocols for the Isolation of Hodgkinsine from Psychotria colorata
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation of the pyrrolidinoindoline alkaloid, Hodgkinsine, from the plant Psychotria colorata. This compound is a compound of significant interest due to its potential analgesic properties, acting as both a mu-opioid agonist and an NMDA antagonist.[1][2][3] These application notes are intended to guide researchers through the extraction, purification, and quantification of this compound.
Quantitative Data
While extensive quantitative analysis of individual alkaloids in Psychotria colorata is still an area for further research, the total alkaloid content has been determined in different parts of the plant.[4] this compound has been identified as a major component of the alkaloid fraction in the flowers.[5]
| Plant Part | Total Alkaloid Content (% Dry Weight) |
| Flowers | 0.7% |
| Leaves | 0.6% |
| Roots | 0.05% |
Note: The above data represents the total mixture of alkaloids. The precise percentage of this compound within this total requires further quantitative analysis, such as through HPLC-MS/MS.
Experimental Protocols
The following is a detailed protocol for the isolation of this compound from Psychotria colorata, based on general acid-base extraction methods for alkaloids.
Materials and Reagents:
-
Dried and powdered plant material from Psychotria colorata (preferably flowers)
-
Methanol or Ethanol
-
1% Hydrochloric acid (HCl)
-
Hexane or Diethyl ether
-
Sodium carbonate (Na₂CO₃) or Ammonium hydroxide (NH₄OH) solution
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Solvent system for column chromatography (e.g., a gradient of chloroform and methanol)
-
Rotary evaporator
-
Glassware (beakers, flasks, separatory funnels, chromatography column)
-
pH meter or pH paper
Protocol:
-
Maceration:
-
Soak the dried, powdered plant material in methanol or ethanol at room temperature for 48-72 hours. The solvent-to-plant material ratio should be approximately 10:1 (v/w).
-
Filter the mixture and collect the alcoholic extract. Repeat the maceration process with fresh solvent on the plant residue to ensure exhaustive extraction.
-
Combine the alcoholic extracts.
-
-
Acidification and Defatting:
-
Concentrate the combined alcoholic extract under reduced pressure using a rotary evaporator.
-
Acidify the concentrated extract to approximately pH 2 with 1% HCl. This converts the alkaloids into their water-soluble salt forms.
-
To remove non-polar compounds like fats and waxes, wash the acidified aqueous solution with hexane or diethyl ether in a separatory funnel. Discard the organic layer. Repeat this washing step 2-3 times.
-
-
Basification and Extraction of Free Bases:
-
Adjust the pH of the acidic aqueous solution to approximately pH 9-10 with a sodium carbonate or ammonium hydroxide solution. This will convert the alkaloid salts back into their free base form, which are soluble in organic solvents.
-
Extract the alkaline aqueous solution with dichloromethane or chloroform in a separatory funnel. Collect the organic layer. Repeat the extraction 3-4 times to ensure complete recovery of the alkaloids.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system. A gradient of increasing polarity, such as chloroform with increasing proportions of methanol, is often effective for separating alkaloids.
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions using an appropriate analytical technique, such as thin-layer chromatography (TLC) with a suitable visualization agent (e.g., Dragendorff's reagent), to identify the fractions containing this compound.
-
Combine the pure fractions containing this compound and evaporate the solvent to obtain the isolated compound.
-
-
Structural Elucidation and Quantification:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and comparison with literature data.
-
Quantitative analysis can be performed using techniques like High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Experimental Workflow for this compound Isolation
Caption: A flowchart of the this compound isolation process.
Signaling Pathway of this compound's Analgesic Action
Caption: Dual mechanism of this compound's analgesic action.
References
Application Notes and Protocols for In Vitro Mu-Opioid Receptor Binding Assays of Hodgkinsine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hodgkinsine is a complex trimeric alkaloid found in plants of the Psychotria genus, notably Psychotria colorata.[1] Traditional use and preclinical studies have indicated its potential as an analgesic.[1][2] The mechanism of action is believed to involve a dual antagonism of the NMDA receptor and agonism of the mu-opioid receptor (MOR).[1][2] While in vivo studies have shown that the analgesic effects of this compound are reversible by the opioid antagonist naloxone, suggesting mu-opioid receptor involvement, there is a notable lack of publicly available in vitro quantitative data to characterize this interaction.
These application notes provide detailed protocols for two key in vitro functional assays—the [³⁵S]GTPγS binding assay and a cAMP inhibition assay—to enable researchers to determine the potency and efficacy of this compound at the human mu-opioid receptor. The provided protocols are based on established methodologies for characterizing opioid receptor agonists. Additionally, comparative data for well-characterized mu-opioid receptor agonists are presented to serve as a benchmark for future studies on this compound.
Data Presentation
Currently, there is no publicly available in vitro quantitative data for this compound's binding affinity (Ki) or functional potency (EC₅₀) at the mu-opioid receptor. The following tables provide a template for presenting such data and include values for standard reference compounds to facilitate comparison once data for this compound is generated.
Table 1: Comparative Mu-Opioid Receptor Binding Affinity
| Compound | Receptor Binding Affinity (Ki) | Radioligand | Cell Line/Tissue | Reference |
| This compound | Data not available | |||
| Morphine | 1-10 nM | [³H]DAMGO | Recombinant human MOR | |
| DAMGO | 1-5 nM | [³H]DAMGO | Recombinant human MOR | |
| Buprenorphine | ~0.2 nM | KINETICfinder® | Living cells | |
| Naloxone | ~2.3 nM | KINETICfinder® | Living cells |
Table 2: Comparative Mu-Opioid Receptor Functional Activity
| Compound | Functional Agonist Potency (EC₅₀) | Functional Assay Type | Cell Line/Tissue | Reference |
| This compound | Data not available | |||
| Morphine | 10-100 nM | GTPγS binding, cAMP inhibition | CHO cells expressing hMOR | |
| DAMGO | 5-50 nM | GTPγS binding, cAMP inhibition | CHO cells expressing hMOR | |
| SR-17018 | 97 nM | [³⁵S]GTPγS binding | MOP Receptor |
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
Experimental Workflow: [³⁵S]GTPγS Binding Assay
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay for Mu-Opioid Receptor Agonism
This functional assay measures the activation of G proteins coupled to the mu-opioid receptor upon agonist binding.
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR).
-
[³⁵S]GTPγS: (Specific activity >1000 Ci/mmol).
-
GTPγS (unlabeled): For determination of non-specific binding.
-
GDP: Guanosine 5'-diphosphate.
-
This compound: Test compound.
-
DAMGO: ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) - a full mu-opioid receptor agonist (positive control).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-hMOR or HEK293-hMOR cells to confluence.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., Bradford assay), and store at -80°C.
-
-
Assay Setup:
-
On ice, add the following to each well of a 96-well plate:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled GTPγS (for non-specific binding).
-
50 µL of various concentrations of this compound or DAMGO (positive control) diluted in assay buffer. Include a vehicle control.
-
50 µL of cell membrane suspension (10-20 µg protein/well).
-
50 µL of 10 µM GDP.
-
-
-
Incubation:
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM).
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, place them in scintillation vials with scintillation fluid.
-
Quantify bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all measurements to obtain specific binding.
-
Plot specific binding as a percentage of the maximal response to DAMGO against the logarithm of the agonist concentration.
-
Fit the data using a sigmoidal dose-response curve (variable slope) in a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ and Eₘₐₓ values.
-
Protocol 2: cAMP Inhibition Assay for Mu-Opioid Receptor Agonism
This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of the Gi/o-coupled mu-opioid receptor.
Materials:
-
CHO-hMOR or HEK293-hMOR cells.
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
This compound: Test compound.
-
DAMGO: Positive control.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP assay kit: (e.g., HTRF, ELISA, or luminescence-based kits).
-
384-well white opaque microplates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Seeding:
-
Seed CHO-hMOR or HEK293-hMOR cells into a 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and DAMGO in stimulation buffer (e.g., HBSS with 1 mM IBMX).
-
Remove cell culture medium from the wells and add 10 µL of the diluted compounds.
-
Incubate for 15 minutes at room temperature.
-
-
Forskolin Stimulation:
-
Add 10 µL of forskolin (final concentration of 1-10 µM, to be optimized) to all wells except the basal control wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Normalize the data as a percentage of the forskolin-stimulated response (0% inhibition) and the basal level (100% inhibition).
-
Plot the percentage inhibition against the logarithm of the agonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the potency of the agonist in inhibiting cAMP production.
-
Data Interpretation Workflow
References
Application Notes and Protocols for NMDA Receptor Functional Assays for Hodgkinsine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[1] Their dysfunction is implicated in numerous neurological disorders.[2][3] Hodgkinsine, a complex alkaloid, has been identified as an NMDA receptor antagonist, contributing to its analgesic effects.[4][5] This dual mechanism of action, also involving mu-opioid receptor agonism, makes this compound a compound of significant interest for developing novel analgesics.
These application notes provide detailed protocols for characterizing the inhibitory effects of this compound on NMDA receptor function using two primary methodologies: a high-throughput calcium flux assay and whole-cell patch-clamp electrophysiology.
High-Throughput Calcium Flux Assay
Principle
NMDA receptors are ligand-gated ion channels with high permeability to calcium (Ca2+). This assay measures the influx of Ca2+ into cells expressing NMDA receptors upon activation by co-agonists glutamate and glycine (or D-serine). A fluorescent Ca2+ indicator, such as Fluo-4 AM or Calcium 6, is pre-loaded into the cells. An increase in intracellular Ca2+ concentration upon receptor activation leads to a quantifiable increase in fluorescence. The inhibitory effect of this compound is determined by its ability to reduce this fluorescence signal in a dose-dependent manner. This method is suitable for high-throughput screening of NMDA receptor modulators.
Experimental Protocol
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Seed the cells into black-walled, clear-bottom 384-well microplates at a density of 20,000-30,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) to create a concentration range for testing (e.g., 0.1 nM to 100 µM).
-
Prepare a positive control (e.g., a known NMDA receptor antagonist like MK-801 or AP5) and a vehicle control (DMSO).
Assay Procedure:
-
Remove the culture medium from the cell plate.
-
Load the cells with a fluorescent Ca2+ indicator (e.g., Calcium 6 dye) dissolved in assay buffer for 1-2 hours at 37°C.
-
Wash the cells three times with assay buffer to remove excess dye.
-
Add the this compound dilutions and controls to the respective wells and incubate for 15-30 minutes.
-
Prepare the agonist solution containing glutamate and glycine/D-serine in a Mg2+-free assay buffer.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation 3).
-
Establish a stable baseline fluorescence reading for approximately 30 seconds.
-
Add the agonist solution to all wells simultaneously and immediately begin recording the fluorescence intensity for 3-5 minutes.
Data Presentation
The inhibitory effect of this compound is quantified by calculating the IC50 value from the dose-response curve.
| Compound | Target | Assay Type | IC50 (nM) | Hill Slope |
| This compound | GluN1/GluN2A | Calcium Flux | 85.4 | 1.1 |
| MK-801 (Control) | GluN1/GluN2A | Calcium Flux | 15.2 | 1.0 |
| This compound | GluN1/GluN2B | Calcium Flux | 120.7 | 1.2 |
| MK-801 (Control) | GluN1/GluN2B | Calcium Flux | 25.8 | 0.9 |
Table 1: Hypothetical quantitative data for this compound's inhibition of NMDA receptor subtypes in a calcium flux assay.
Workflow Diagram
Whole-Cell Patch-Clamp Electrophysiology
Principle
Whole-cell patch-clamp is a gold-standard electrophysiological technique that allows for the direct measurement of ion flow through NMDA receptor channels. By clamping the voltage of a cell membrane, the current generated by the opening of NMDA channels in response to agonist application can be precisely recorded. This method provides detailed information about the mechanism of inhibition, such as whether it is competitive, non-competitive, or voltage-dependent.
Experimental Protocol
Cell Preparation:
-
Use primary cultured neurons (e.g., cortical or hippocampal neurons) or transfected HEK293 cells grown on glass coverslips.
-
Transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (in mM: 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES; pH 7.3, without Mg2+ to prevent voltage-dependent block).
Recording Setup:
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.
-
Fill the pipettes with an internal solution (in mM: 140 CsCl, 10 HEPES, 10 EGTA; pH 7.2).
-
Establish a whole-cell recording configuration on a selected cell.
-
Clamp the membrane potential at -70 mV.
Experimental Procedure:
-
Obtain a stable baseline current.
-
Apply a solution containing NMDA (100 µM) and glycine (10 µM) to elicit an inward current.
-
After the current returns to baseline, perfuse the cell with the external solution containing a specific concentration of this compound for 2-3 minutes.
-
Co-apply the NMDA/glycine solution with the this compound to measure the inhibited current.
-
Repeat this process for a range of this compound concentrations to determine the dose-response relationship.
-
To test for voltage-dependency, repeat the measurements at different holding potentials (e.g., +40 mV).
Data Presentation
The data will show the percentage of inhibition of the NMDA-evoked current at various concentrations of this compound, allowing for the calculation of an IC50 value.
| Parameter | Control (NMDA/Glycine alone) | + 10 µM this compound | % Inhibition |
| Peak Inward Current (pA) at -70mV | -512 ± 45 | -180 ± 22 | 64.8% |
| Steady-State Current (pA) at -70mV | -450 ± 38 | -155 ± 19 | 65.6% |
| Peak Inward Current (pA) at +40mV | +380 ± 35 | +255 ± 28 | 32.9% |
Table 2: Example electrophysiological data showing the inhibitory effect of this compound on NMDA-evoked currents.
Workflow Diagram
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 18210-71-4 [smolecule.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying Hodgkinsine Cytotoxicity in Hodgkin's Lymphoma Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hodgkinsine is a trimeric pyrrolidinoindoline alkaloid found in plants of the genus Psychotria.[1] While research has primarily focused on its analgesic properties, related alkaloids from this and other plant families have demonstrated cytotoxic effects against various cancer cell lines.[2][3][4] This document provides detailed application notes and protocols for investigating the potential cytotoxicity of this compound using established Hodgkin's lymphoma cell culture models. These guidelines are intended to facilitate research into the anticancer properties of this compound and to elucidate its mechanism of action.
Recommended Cell Culture Models
Classical Hodgkin's lymphoma (cHL) is characterized by the presence of malignant Hodgkin and Reed-Sternberg (HRS) cells. Several established cHL-derived cell lines are available and recommended for these studies.
Table 1: Recommended Hodgkin's Lymphoma Cell Lines
| Cell Line | Origin | Key Characteristics |
| L428 | Pleural effusion of a patient with nodular sclerosis cHL | CD30+, CD15+, EBV- |
| HDLM-2 | Pleural effusion of a patient with nodular sclerosis cHL | CD30+, CD15+, EBV- |
| KM-H2 | Pleural effusion of a patient with mixed cellularity cHL | CD30+, CD15+, EBV- |
| L1236 | Peripheral blood of a patient with nodular sclerosis cHL | CD30+, CD15-, EBV- |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Hodgkin's lymphoma cell lines (e.g., L428, HDLM-2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the Hodgkin's lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, and 72 hours.
-
At the end of each incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate for another 4 hours at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve.
Hypothetical Data Presentation:
Table 2: Hypothetical IC50 Values of this compound in Hodgkin's Lymphoma Cell Lines
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| L428 | 45.2 | 25.8 | 15.1 |
| HDLM-2 | 52.1 | 30.5 | 18.9 |
| KM-H2 | 60.7 | 38.2 | 22.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Hodgkin's lymphoma cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 and 48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Hodgkin's lymphoma cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Proposed Signaling Pathways for Investigation
Based on the known mechanisms of other cytotoxic alkaloids, the following signaling pathways are proposed for investigation to understand this compound's mode of action.
-
Intrinsic Apoptosis Pathway: Many natural compounds induce apoptosis through the mitochondrial pathway.[5] This involves the regulation of Bcl-2 family proteins, mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.
-
Extrinsic Apoptosis Pathway: This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8.
-
Cell Cycle Checkpoint Regulation: Alkaloids have been shown to induce cell cycle arrest at various checkpoints (G1/S or G2/M) by modulating the expression of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27).
Visualization of Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed intrinsic apoptosis signaling pathway for this compound.
Caption: Proposed G1/S cell cycle arrest pathway for this compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial investigation of this compound's cytotoxic effects on Hodgkin's lymphoma cell lines. While direct evidence is currently lacking, the information on related compounds suggests that this compound is a promising candidate for anticancer research. The proposed experiments will help to determine its efficacy and elucidate the underlying molecular mechanisms, potentially paving the way for its development as a novel therapeutic agent.
References
Application Notes and Protocols for Evaluating the Analgesic Effects of Hodgkinsine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hodgkinsine, a complex pyrrolidinoindoline alkaloid found in plants of the Psychotria genus, has emerged as a compound of significant interest for its potent analgesic properties.[1][2] Preclinical research indicates that this compound exerts its effects through a novel dual mechanism of action, functioning as both a mu-opioid receptor agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][3] This unique pharmacological profile suggests its potential as a powerful analgesic, possibly with a broader spectrum of activity and a different side-effect profile compared to traditional opioid analgesics.
These application notes provide a comprehensive overview of the common animal models used to assess the analgesic efficacy of this compound. Detailed protocols for key experiments are provided, along with a summary of available quantitative data to guide researchers in their study design and interpretation of results.
Mechanism of Action: A Dual Approach to Analgesia
This compound's analgesic effects are attributed to its interaction with two distinct targets in the central nervous system:
-
Mu-Opioid Receptor Agonism: Similar to morphine, this compound binds to and activates mu-opioid receptors, which are key mediators of analgesic responses. This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and nociceptive signaling.[1] The analgesic effects of this compound in thermal pain models are reversible by the opioid antagonist naloxone, confirming the involvement of opioid receptors.
-
NMDA Receptor Antagonism: this compound also acts as an antagonist at NMDA receptors. Overactivation of NMDA receptors is implicated in central sensitization and the development of chronic and neuropathic pain states. By blocking these receptors, this compound can mitigate these processes, an action that is particularly relevant in models of chemical-induced pain, such as the capsaicin test.
This dual mechanism suggests that this compound may be effective in treating a wider range of pain conditions, including those that are less responsive to conventional opioid analgesics.
Data Presentation: Analgesic Efficacy of this compound
The following tables summarize the quantitative data on the analgesic effects of this compound from preclinical studies in mice.
Table 1: Analgesic Efficacy of this compound in Thermal Pain Models
| Animal Model | Test | Compound | Dose (mg/kg, i.p.) | Maximum Possible Effect (%MPE) | Reference |
| Mice | Tail-Flick | Morphine | 6.0 | ~70% | |
| Mice | Tail-Flick | This compound | 20.0 | ~70% | |
| Mice | Hot-Plate | Morphine | 6.0 | ~70% | |
| Mice | Hot-Plate | This compound | 20.0 | ~70% |
%MPE is calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Table 2: Analgesic Efficacy of this compound in a Chemical Pain Model
| Animal Model | Test | Compound | Dose (mg/kg, i.p.) | Observation | Reference |
| Mice | Capsaicin-Induced Pain | This compound | 0.25 - 1.0 | Potent, dose-dependent inhibition of nociceptive behavior (licking) |
Experimental Protocols
Detailed methodologies for the key in vivo assays used to evaluate the analgesic properties of this compound are provided below.
Protocol 1: Hot-Plate Test
This test assesses the response to a thermal stimulus and is particularly useful for evaluating centrally acting analgesics.
Apparatus:
-
Hot-plate analgesia meter with the plate temperature set to 55 ± 0.5 °C.
-
Transparent cylindrical restrainer to keep the mouse on the hot plate.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place a mouse on the hot plate and immediately start a timer. Record the time it takes for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. This is the baseline latency. A cut-off time of 30-45 seconds should be established to prevent tissue damage.
-
Drug Administration: Administer this compound, a vehicle control, or a positive control (e.g., morphine) via intraperitoneal (i.p.) injection.
-
Post-Treatment Latency: At predetermined time points after injection (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency again.
-
Data Analysis: Calculate the %MPE for each animal at each time point to quantify the analgesic effect.
Protocol 2: Tail-Flick Test
This assay also measures the response to a thermal stimulus and is a classic method for assessing spinal and supraspinal analgesic mechanisms.
Apparatus:
-
Tail-flick analgesia meter with a radiant heat source.
Procedure:
-
Habituation: Acclimate mice to the testing apparatus by placing them in the restrainer for several minutes before testing.
-
Baseline Latency: Position the mouse's tail over the radiant heat source and start the timer. The timer automatically stops when the mouse flicks its tail. Record this baseline latency. A cut-off time (e.g., 10-15 seconds) is necessary to prevent tissue injury.
-
Drug Administration: Administer this compound, vehicle, or a positive control (i.p.).
-
Post-Treatment Latency: Measure the tail-flick latency at various time points post-administration.
-
Data Analysis: Calculate the %MPE to determine the level of analgesia.
Protocol 3: Capsaicin-Induced Pain Test
This model is used to investigate neurogenic inflammation and pain, and is particularly sensitive to compounds that interact with the NMDA receptor system.
Materials:
-
Capsaicin solution (e.g., 1.6 µ g/paw in 20 µL of saline).
-
Observation chambers.
Procedure:
-
Acclimation: Place mice in individual transparent observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: Pre-treat the animals with this compound, vehicle, or a positive control.
-
Capsaicin Injection: Inject a small volume of capsaicin solution into the plantar surface of one hind paw.
-
Observation: Immediately after the injection, record the cumulative time the animal spends licking the injected paw over a set period (e.g., 5 minutes).
-
Data Analysis: A reduction in the total licking time in the drug-treated group compared to the vehicle group indicates an analgesic effect.
Conclusion
The available data strongly support the analgesic potential of this compound, mediated by a unique dual mechanism of action. The animal models and protocols described herein provide a robust framework for the further investigation of this compound and its analogs. Future research should focus on elucidating the full dose-response relationship, exploring its efficacy in chronic pain models, and characterizing its safety and side-effect profile. This promising natural product warrants continued investigation as a potential lead compound in the development of novel pain therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Enantioselective Synthesis of Hodgkinsine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the enantioselective synthesis of Hodgkinsine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the enantioselective synthesis of this compound?
A1: The synthesis of this compound, a complex trimer of pyrrolidinoindoline subunits, presents several significant challenges.[1] The key difficulties include:
-
Stereoselective formation of multiple quaternary stereocenters: this compound possesses several chiral centers, and achieving high stereocontrol is a major hurdle.[1]
-
Construction of the C3a–C7' and C3a–C3a' linkages: Forming these critical carbon-carbon bonds with the correct stereochemistry to connect the cyclotryptamine monomers is a crucial and challenging step.[1]
-
Convergent and modular assembly: Developing an efficient and controlled strategy to bring together the three cyclotryptamine units is non-trivial.[1]
-
Protecting group strategy: The presence of multiple reactive nitrogen atoms requires a robust protecting group strategy that allows for selective removal in the final stages of the synthesis.[1]
Q2: What are the most effective reported strategies for the enantioselective synthesis of this compound?
A2: Several successful strategies have been developed to address the challenges of this compound synthesis. The most notable approaches include:
-
Diazene-directed assembly: This strategy offers excellent stereochemical control by using the photoextrusion of dinitrogen from complex diazene intermediates to form the C3a–C3a' and C3a–C7' carbon–carbon bonds and the associated quaternary stereocenters.
-
Asymmetric Intramolecular Heck Cyclization: Pioneered by Overman, this method establishes the crucial C3a–C7' linkage and has been used in the synthesis of various this compound stereoisomers.
-
Diastereoselective α-Arylation of Oxindoles: Utilized by Willis, this approach controls the stereochemistry at a key quaternary center.
-
Catalyst-Controlled Asymmetric Arylation of Tryptamides: Developed by MacMillan, this strategy provides excellent stereocontrol in the formation of C3a–C7' linkages.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Problem 1: Low yield in the formation of the C3a–C7' linkage via diazene-directed assembly.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient diazene formation | Consider using electronically attenuated hydrazine-nucleophiles for a silver-promoted addition to C3a-bromocyclotryptamines. Methanesulfonyl hydrazide can also be effective for a more direct synthesis. |
| Incomplete photolysis | Optimize the reaction time and irradiation wavelength. Ensure the reaction is performed at an appropriate concentration to allow for efficient light penetration. |
| Degradation of the product | If the product is sensitive to the irradiation conditions, consider reducing the reaction time and accepting a lower conversion, followed by purification. |
| Catalyst deactivation (if applicable) | Ensure the use of high-purity Rh- and Ir- catalysts, as impurities can inhibit catalytic activity. |
Problem 2: Poor stereoselectivity in the intramolecular Heck cyclization.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal catalyst or ligand | Screen different palladium catalysts and chiral ligands. The choice of ligand is crucial for achieving high enantioselectivity. |
| Incorrect solvent or temperature | Optimize the solvent system and reaction temperature. These parameters can significantly influence the stereochemical outcome. |
| Substrate-related issues | Ensure the purity of the starting material. Impurities can sometimes interfere with the catalytic cycle. |
Problem 3: Difficulty in the final deprotection and reduction steps.
| Potential Cause | Troubleshooting Suggestion | | Incomplete removal of protecting groups | Increase the reaction time or the amount of the deprotecting agent. Monitor the reaction progress carefully using techniques like TLC or LC-MS. | | Undesired side reactions | Use milder deprotection conditions if the product is sensitive. A careful selection of protecting groups that can be removed under orthogonal conditions is crucial. | | Inefficient final reduction | For the reduction of carbamates, Red-Al has been shown to be effective. Ensure the reducing agent is fresh and used in sufficient excess. |
Experimental Protocols
Key Experiment: Diazene-Directed Assembly for Trimer Formation (Based on Movassaghi et al.)
This protocol describes the formation of a trimeric this compound precursor via the sequential coupling of cyclotryptamine monomers.
-
Synthesis of Dimeric Diazene: The synthesis begins with the silver-promoted coupling of a C3a-bromocyclotryptamine and a C7-hydrazidocyclotryptamine monomer to form a dimeric diazene.
-
Rh-catalyzed C-H Amination: The resulting dimeric diazene undergoes a Rh-catalyzed C-H amination to install a sulfamate ester. This reaction proceeds with high efficiency on both diastereomers of the diazene.
-
Coupling and Oxidation: The sulfamate ester is then coupled with a third cyclotryptamine monomer (an amine), followed by a mild oxidation of the resulting mixed sulfamide to afford the bis-diazene trimer.
-
Photolysis: The final step involves the stepwise or single-step photolysis of the two diazenes using 300 nm light to yield the trimeric core of this compound.
Yield Data from Literature
| Reaction Step | Reagents and Conditions | Yield | Reference |
| Rh-catalyzed C-H amination of dimeric diazene | Rh₂(esp)₂, PhI(OAc)₂, MgO | 60% | |
| Coupling of sulfamate ester with amine and oxidation | DMAP, then oxidation | 86% (2 steps) | |
| Stepwise photolysis of bis-diazene | hv (300 nm) | 45% (2 steps) | |
| Single-step photolysis of bis-diazene | hv (300 nm), 19 h | 41% | |
| Final deprotection and reduction | 1. Global removal of Teoc groups 2. Red-Al reduction | 70% (2 steps) |
Visualizations
Caption: Convergent synthesis workflow for this compound.
Caption: General troubleshooting logic for synthesis challenges.
References
Technical Support Center: Overcoming Challenges in Hodgkinsine Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of Hodgkinsine purification. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the isolation and purification of this intricate pyrrolidinoindoline alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound is a trimeric pyrrolidinoindoline alkaloid found in plants of the Psychotria and Hodgkinsonia genera.[1] Its purification is challenging due to its complex structure, which includes multiple chiral centers, leading to the presence of various stereoisomers that are difficult to separate.[1] Furthermore, it is often present in a complex mixture of structurally related alkaloids, making isolation of the pure compound a meticulous process.
Q2: What are the primary sources for this compound isolation?
A2: The most commonly cited sources for this compound are plants of the genus Psychotria, particularly Psychotria colorata.[1][2] It has also been isolated from Psychotria lyciiflora and Hodgkinsonia frutescens. The concentration of this compound and other alkaloids can vary between different parts of the plant, such as the leaves, flowers, and roots.[3]
Q3: What are the general steps for this compound purification?
A3: A typical workflow for this compound purification involves:
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Extraction: Maceration of the dried and powdered plant material with a solvent like methanol or ethanol.
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Acid-Base Extraction: This is a crucial step to separate the basic alkaloids from non-alkaloidal compounds. The extract is acidified to form water-soluble alkaloid salts, washed with a non-polar solvent to remove impurities, then basified to regenerate the free-base alkaloids, which are subsequently extracted into an organic solvent.
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Chromatographic Purification: This usually involves multiple steps, starting with column chromatography for initial fractionation, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Q4: How can I assess the purity of my purified this compound?
A4: Purity assessment should be performed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is essential to check for a single, sharp peak. Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight of the compound and help identify any co-eluting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure and can also reveal the presence of impurities.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Q: I am experiencing a very low yield of this compound after the purification process. What could be the reasons and how can I improve it?
A: Low yield is a common challenge in natural product purification. Here are several potential causes and their solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area. Increase the extraction time or perform multiple extraction cycles. Consider using a different extraction solvent or a combination of solvents. |
| Losses During Acid-Base Extraction | Monitor the pH carefully at each step. Incomplete acidification will result in alkaloids remaining in the organic phase during the initial wash, while incomplete basification will lead to poor recovery of the free base. Perform multiple extractions at each solvent partitioning step to ensure complete transfer of the alkaloids. |
| Degradation of this compound | This compound, like many alkaloids, can be sensitive to pH, light, and temperature. Avoid prolonged exposure to strong acids or bases. Protect your samples from light by using amber vials or covering glassware with aluminum foil. Perform purification steps at low temperatures where possible. |
| Poor Chromatographic Separation | Optimize your chromatography conditions. This includes the choice of stationary phase (e.g., silica gel, C18), mobile phase composition, and gradient profile. A suboptimal method can lead to poor resolution and loss of the target compound in mixed fractions. |
| Irreversible Adsorption on Column | Basic compounds like alkaloids can sometimes interact strongly with the acidic silanol groups on silica gel, leading to tailing and irreversible adsorption. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase. |
Problem 2: Co-elution of Impurities with this compound
Q: My purified this compound shows the presence of other compounds with similar retention times in HPLC. How can I resolve these co-eluting impurities?
A: Co-elution is a frequent issue when dealing with complex natural extracts containing structurally similar compounds. Here are some strategies to improve separation:
| Possible Cause | Troubleshooting Steps |
| Structurally Similar Alkaloids | Psychotria species contain a variety of pyrrolidinoindoline alkaloids that are structurally very similar to this compound. To separate these, you may need to employ high-resolution chromatographic techniques. |
| Suboptimal HPLC Method | Change the Stationary Phase: If you are using a C18 column, try a different stationary phase with different selectivity, such as a phenyl-hexyl or a cyano column. Modify the Mobile Phase: Alter the organic solvent (e.g., from acetonitrile to methanol or vice-versa) or change the pH of the aqueous component. The addition of an ion-pairing reagent can also sometimes improve the separation of basic compounds. Optimize the Gradient: A shallower gradient around the elution time of this compound can increase the resolution between closely eluting peaks. |
| Presence of Stereoisomers | This compound has multiple chiral centers and can exist as several stereoisomers. Separating these often requires specialized chiral chromatography. Consider using a chiral stationary phase (CSP) column for analytical or preparative separation of the isomers. |
| Two-Dimensional HPLC (2D-HPLC) | For very complex mixtures, 2D-HPLC can provide a significant increase in peak capacity and resolving power. This involves using two different columns with orthogonal separation mechanisms. |
Problem 3: this compound Instability During Purification and Storage
Q: I suspect my this compound is degrading during the purification process or upon storage. What are the best practices to ensure its stability?
A: The stability of this compound can be influenced by several factors. Here’s how to address them:
| Factor | Best Practices |
| pH | The stability of alkaloids can be highly pH-dependent. It is generally advisable to keep solutions at a neutral or slightly acidic pH during storage. Avoid prolonged exposure to strongly alkaline conditions, which can cause hydrolysis. |
| Solvent | For long-term storage, it is best to store this compound as a solid, if possible. If a stock solution is required, use an anhydrous aprotic solvent like DMSO. For short-term storage, methanol or ethanol can be used. Minimize the presence of water in organic stock solutions. |
| Temperature | Store solid this compound and its solutions at low temperatures, preferably at -20°C or -80°C, to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting stock solutions into smaller, single-use vials. |
| Light | Protect this compound from light at all stages of purification and storage by using amber glass vials or by wrapping containers in aluminum foil. |
| Oxygen | For highly sensitive samples, consider purging solutions with an inert gas like nitrogen or argon before sealing and storing to prevent oxidative degradation. |
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent System | This compound Concentration (mM) | Observations |
| 100% Water | < 0.01 | Insoluble, visible precipitate |
| 100% Ethanol | 5 | Soluble, clear solution |
| 100% Methanol | 10 | Soluble, clear solution |
| 100% DMSO | 50 | Soluble, clear solution |
| PBS (pH 7.4) + 1% DMSO | 0.05 | Soluble, clear solution |
| PBS (pH 7.4) + 1% DMSO | 0.1 | Precipitation observed after 1 hour |
| Note: This table presents illustrative data based on typical observations for poorly soluble alkaloids. |
Table 2: Illustrative Stability of this compound (10 mM) in DMSO at Different Storage Conditions
| Storage Condition | Purity after 1 month (%) | Purity after 6 months (%) |
| Room Temperature, Light | 85 | 60 |
| Room Temperature, Dark | 95 | 80 |
| 4°C, Dark | >98 | 95 |
| -20°C, Dark | >99 | >98 |
| -80°C, Dark | >99 | >99 |
| Note: This table presents illustrative data. Actual stability may vary. |
Experimental Protocols
General Protocol for Extraction and Initial Purification of this compound from Psychotria colorata
This protocol provides a general framework. Optimization of solvent volumes and extraction times may be necessary depending on the plant material.
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Preparation of Plant Material:
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Dry the leaves and/or flowers of Psychotria colorata at room temperature in a well-ventilated area, protected from direct sunlight.
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Grind the dried plant material into a fine powder using a blender or a mill.
-
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Solvent Extraction:
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Macerate the powdered plant material in methanol (1:10 w/v) for 24-48 hours at room temperature with occasional stirring.
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Filter the extract through cheesecloth or filter paper.
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Repeat the extraction process two more times with fresh methanol.
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Combine the methanolic extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude extract.
-
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Acid-Base Extraction:
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Dissolve the crude extract in 1% hydrochloric acid (HCl).
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Wash the acidic solution three times with an equal volume of hexane or diethyl ether to remove non-polar compounds (defatting). Discard the organic layers.
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Basify the aqueous layer to a pH of 9-10 using ammonium hydroxide.
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Extract the alkaline aqueous solution three times with an equal volume of dichloromethane or chloroform. The free-base alkaloids will move into the organic layer.
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Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.
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Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
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Column Chromatography (Initial Fractionation):
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Prepare a silica gel column.
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Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
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Load the sample onto the column.
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Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., chloroform:methanol 99:1, 98:2, 95:5, etc.).
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Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 15:1) and a UV lamp for visualization.
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Combine fractions that show a similar TLC profile and contain the compound of interest.
-
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Preparative HPLC (Final Purification):
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Further purify the fractions containing this compound using preparative HPLC with a C18 column.
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Develop a suitable gradient method using analytical HPLC first, typically with a mobile phase of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol.
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Inject the enriched fraction onto the preparative column and collect the peak corresponding to this compound based on the UV chromatogram.
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Evaporate the solvent from the collected fraction to obtain the purified this compound.
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Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
Technical Support Center: Optimizing LC-MS/MS for Hodgkinsine Detection
Welcome to the technical support center for the LC-MS/MS analysis of Hodgkinsine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the initial LC-MS/MS parameters I should use for this compound analysis?
A1: For initial method development for this compound, you can start with the following parameters. Note that optimization is crucial for achieving the best performance on your specific instrument.[1] this compound has a molar mass of 518.709 g/mol , so its protonated precursor ion [M+H]⁺ will have an m/z of approximately 519.7.
Liquid Chromatography (LC) Suggested Starting Parameters
| Parameter | Recommended Value |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start with a 5-95% B gradient over 10-15 minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
Mass Spectrometry (MS) Suggested Starting Parameters
| Parameter | Recommended Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ | ~ m/z 519.7 |
| Product Ions (Predicted) | Start by monitoring a range (e.g., m/z 100-500) to identify major fragments. Alkaloids often show losses of small neutral molecules or characteristic ring cleavages.[2][3][4] |
| Collision Energy (CE) | Start with a range (e.g., 10-40 eV) to determine the optimal fragmentation. |
| Capillary Voltage | 3 - 4 kV |
| Gas Flow Rates | Optimize based on instrument manufacturer's recommendations. |
Q2: How do I select the precursor and product ions for this compound in a Multiple Reaction Monitoring (MRM) assay?
A2: The process involves a few key steps:
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Full Scan MS: Infuse a this compound standard into the mass spectrometer to identify the most abundant precursor ion. For this compound, this is expected to be the protonated molecule [M+H]⁺ at approximately m/z 519.7.
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Product Ion Scan (MS/MS): Fragment the selected precursor ion using a range of collision energies to identify the most stable and abundant product ions.
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MRM Pair Selection: Choose at least two of the most intense and specific product ions to create MRM transitions (e.g., 519.7 -> product ion 1, 519.7 -> product ion 2). One transition is used for quantification (quantifier) and the other for confirmation (qualifier).[5]
Q3: What are the common fragmentation patterns for alkaloids like this compound?
A3: Alkaloids, a diverse group of naturally occurring compounds, often exhibit predictable fragmentation patterns in tandem mass spectrometry. For a complex trimeric indole alkaloid like this compound, you might observe:
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Cleavage of the monomeric units: The bonds connecting the three pyrrolidinoindoline subunits may break.
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Ring fissions: The intricate ring systems within each monomer could undergo characteristic cleavages.
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Neutral losses: Common neutral losses from alkaloid structures include H₂O, NH₃, and CH₃OH.
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Retro-Diels-Alder (RDA) reactions: This can occur in cyclic systems.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to maintain a consistent ionization state. |
| Column Contamination or Degradation | Flush the column with a strong solvent, or replace the column if necessary. |
| Secondary Interactions with Column Hardware | Use a column with inert hardware or add a small amount of a competing base to the mobile phase. |
| Peak splitting due to breakthrough | Ensure proper column equilibration with the initial mobile phase conditions. |
Issue 2: Low Signal Intensity or No Peak Detected
| Possible Cause | Troubleshooting Step |
| Incorrect MS Parameters | Systematically optimize the ionization source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy. |
| Ion Suppression | Dilute the sample, improve sample cleanup, or adjust the chromatography to separate this compound from interfering matrix components. |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions. |
| Low Analyte Concentration | Concentrate the sample or use a more sensitive instrument. |
| Incorrect Precursor/Product Ion Selection | Verify the m/z values for your precursor and product ions by performing a full scan and product ion scan with a known standard. |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Contaminated LC System or MS Source | Flush the LC system with appropriate cleaning solutions. Clean the ion source according to the manufacturer's instructions. |
| Matrix Effects | Implement a more effective sample preparation method to remove interfering compounds. |
| Leaks in the LC System | Check all fittings and connections for any signs of leakage. |
Experimental Protocols & Workflows
Protocol 1: Development of an MRM Method for this compound
This protocol outlines the steps to establish a sensitive and specific MRM method for quantifying this compound.
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Standard Preparation: Prepare a 1 µg/mL stock solution of this compound in methanol. Create a working standard of 100 ng/mL in the initial mobile phase composition.
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Precursor Ion Determination:
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Set up a full scan MS method in positive ion mode.
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Infuse the working standard directly into the mass spectrometer.
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Identify the [M+H]⁺ ion for this compound (expected around m/z 519.7).
-
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Product Ion Identification:
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Set up a product ion scan method, selecting the determined precursor ion.
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Vary the collision energy (e.g., in 5 eV steps from 10 to 40 eV) to find the optimal energy for generating a few abundant and stable product ions.
-
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MRM Transition Optimization:
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Select the two most intense product ions for your MRM transitions.
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For each transition, perform a collision energy optimization to maximize the signal for each product ion.
-
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LC Method Optimization:
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Inject the this compound standard onto your LC system.
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Optimize the gradient profile to achieve a sharp, symmetrical peak with an appropriate retention time.
-
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Method Validation:
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Assess linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision using calibration standards and quality control samples.
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Workflow Diagrams
Caption: General LC-MS/MS workflow for this compound analysis.
Caption: Troubleshooting logic for poor peak shape.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formation of multiple ion types during MALDI imaging mass spectrometry analysis of Mitragyna speciosa alkaloids in dosed rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting low signal intensity in Hodgkinsine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the analysis of Hodgkinsine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound that can lead to low signal intensity?
This compound is a complex trimeric pyrrolidinoindoline alkaloid, and its analysis presents several challenges that can contribute to low signal intensity.[1][2] Key among these are:
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Low Concentrations: Particularly its metabolites, are often present at very low levels in biological samples, requiring highly sensitive analytical methods.[1]
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Structural Complexity and Isomers: this compound possesses multiple chiral centers, resulting in numerous stereoisomers that can be difficult to separate chromatographically, potentially splitting the signal among several peaks.[1][2]
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Matrix Effects: Biological samples like plasma and urine contain endogenous substances that can interfere with the ionization of this compound in the mass spectrometer's source, leading to ion suppression and consequently, a weaker signal.
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Analyte Stability: Alkaloids can be susceptible to degradation depending on storage conditions and sample pH, leading to a lower concentration of the target analyte.
Q2: Which analytical technique is most recommended for the sensitive analysis of this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its metabolites in complex biological matrices. High-resolution mass spectrometry (HRMS) can also be a valuable tool for identifying unknown metabolites due to its precise mass measurement capabilities.
Q3: What are the critical physicochemical properties of this compound to consider for method development?
While experimental data for this compound is limited, its calculated properties provide insights for method development. Understanding these properties is crucial for optimizing sample preparation and chromatography, thereby maximizing signal intensity.
| Property | Value/Information | Implication for Analysis |
| Molecular Formula | C₃₃H₃₈N₆ | High molecular weight (518.7 g/mol ) suggests it is a large molecule. |
| Calculated XLogP3 | 5.7 | This indicates that this compound is a lipophilic (fat-soluble) compound. This property is critical for selecting appropriate extraction solvents and chromatographic conditions. |
| pKa | Not experimentally determined. As a tertiary amine-containing alkaloid, it is expected to be basic. | The basic nature of this compound is a key factor. The pH of the sample and mobile phase will determine its ionization state, which in turn affects its retention on reversed-phase columns and its ionization efficiency in the mass spectrometer. |
| Aqueous Solubility | Not experimentally determined. Given its high LogP, low aqueous solubility is expected. | Poor aqueous solubility can lead to low recovery during extraction from aqueous biological fluids and may require the use of organic solvents for reconstitution. |
Data sourced from PubChem CID 442105.
Troubleshooting Guide: Low Signal Intensity
Q4: I am observing a very low signal for this compound. Where should I start troubleshooting?
A systematic approach is crucial. Start by evaluating your sample preparation, then move to the LC-MS system. The following flowchart illustrates a logical troubleshooting workflow.
References
Technical Support Center: Analysis of Hodgkinsine in Biological Samples
Welcome to the technical support center for the analysis of Hodgkinsine in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing matrix effects and troubleshooting common issues encountered during the quantitative analysis of this complex trimeric indole alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound in biological samples?
A1: The primary challenges in analyzing this compound include its complex trimeric structure with multiple stereoisomers, its potential for low concentrations in biological matrices, and the significant impact of matrix effects from endogenous components in samples like plasma, serum, or urine. The lack of commercially available specific internal standards for this compound further complicates accurate quantification.
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in biological samples.[1] Its high sensitivity allows for the detection of low concentrations, and the selectivity of tandem mass spectrometry helps to differentiate this compound from other matrix components.
Q3: How can I minimize matrix effects during this compound analysis?
A3: Minimizing matrix effects is crucial for accurate quantification. Key strategies include:
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Effective Sample Preparation: Employing robust sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2]
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Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components.
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Use of an Appropriate Internal Standard: Incorporating a stable isotope-labeled internal standard (SIL-IS) if available, or a structural analog, to compensate for matrix-induced signal suppression or enhancement.
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Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.
Q4: What should I consider when selecting an internal standard (IS) for this compound analysis?
A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d3). However, as this is not commercially available, a suitable alternative is a structurally similar compound that is not present in the biological sample and has similar extraction and ionization properties to this compound. When selecting a structural analog, ensure it does not interfere with the detection of this compound or other sample components.
Q5: How should I assess the stability of this compound in my biological samples?
A5: The stability of this compound should be evaluated under various conditions to ensure the integrity of the samples from collection to analysis. Key stability tests include:
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Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.
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Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for the expected duration of sample preparation.
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Long-Term Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) over an extended period.
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Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Co-elution with interfering compounds. | 1. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 2. Flush the column with a strong solvent or replace the column. 3. Optimize the chromatographic gradient to improve separation.[4] |
| Low Signal Intensity or High Signal Suppression | 1. Significant matrix effects. 2. Inefficient ionization. 3. Suboptimal sample preparation. | 1. Improve sample cleanup using a more rigorous SPE or LLE protocol. 2. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). 3. Evaluate and optimize the extraction recovery. |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Instability of this compound in the matrix. 3. Improper use of internal standard. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Re-evaluate the stability of this compound under the storage and handling conditions used. 3. Verify the concentration and addition of the internal standard. |
| Carryover | 1. Adsorption of this compound to the analytical column or system components. 2. High concentration of the analyte in the preceding sample. | 1. Use a stronger needle wash solution in the autosampler. 2. Inject blank samples after high-concentration samples to assess and mitigate carryover.[5] |
Experimental Protocols
The following protocols provide a starting point for developing a validated method for the analysis of this compound in plasma. These are based on established methods for similar alkaloids and should be optimized and validated for your specific application.
Sample Preparation: Protein Precipitation (PPT)
This is a rapid and simple method for initial sample cleanup.
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To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT, which is often necessary to minimize matrix effects for complex alkaloids.
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Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Loading: Dilute 100 µL of plasma with 400 µL of 2% formic acid in water and load the entire volume onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
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Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
The following are suggested starting conditions that should be optimized.
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LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
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Gradient: A gradient from 5% to 95% B over 5-10 minutes.
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Flow Rate: 0.3 mL/min
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Injection Volume: 5 µL
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Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
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MRM Transitions: These need to be determined by infusing a standard solution of this compound. A hypothetical fragmentation is shown below.
Data Presentation
The following tables summarize hypothetical quantitative data for different sample preparation methods for this compound analysis. These values are illustrative and should be determined experimentally during method validation.
Table 1: Recovery of this compound using different extraction methods.
| Extraction Method | Spiked Concentration (ng/mL) | Mean Recovery (%) | % RSD |
| Protein Precipitation | 10 | 85.2 | 8.5 |
| 100 | 88.1 | 6.2 | |
| 500 | 86.5 | 7.1 | |
| Solid-Phase Extraction | 10 | 92.7 | 5.4 |
| 100 | 95.3 | 4.1 | |
| 500 | 94.1 | 4.8 |
Table 2: Matrix Effect of this compound in human plasma.
| Extraction Method | Spiked Concentration (ng/mL) | Mean Matrix Effect (%) | % RSD |
| Protein Precipitation | 10 | 75.4 (Suppression) | 12.3 |
| 500 | 78.9 (Suppression) | 10.1 | |
| Solid-Phase Extraction | 10 | 93.2 (Slight Suppression) | 6.8 |
| 500 | 95.8 (Minimal Effect) | 5.5 |
Mandatory Visualizations
Workflow for Minimizing Matrix Effects
Caption: A logical workflow for minimizing matrix effects in this compound analysis.
Hypothetical Signaling Pathway of this compound
Caption: Dual mechanism of action of this compound leading to analgesia.
Troubleshooting Logic Flowchart
Caption: A logical approach to troubleshooting common issues in LC-MS/MS analysis.
References
Hodgkinsine stability issues in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with Hodgkinsine in various solvents.
Frequently Asked Questions (FAQs)
Q1: In which common laboratory solvents is this compound soluble?
This compound, a complex pyrrolidinoindoline alkaloid, is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1] For biological assays, it is common practice to prepare a concentrated stock solution in 100% DMSO. However, its aqueous solubility is limited, which can lead to precipitation upon dilution into aqueous buffers.
Q2: What are the primary factors that can affect the stability of this compound in solution?
Several factors can influence the stability of this compound in solution, including:
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pH: The stability of alkaloids like this compound can be pH-dependent. Extreme pH values may lead to hydrolysis or other degradation pathways.
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Temperature: Elevated temperatures can accelerate the rate of degradation.
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Light: Exposure to light, particularly UV light, can induce photolytic degradation.
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Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidation of the molecule, particularly given its complex structure with multiple nitrogen and ring systems.
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Solvent Purity: The presence of impurities, such as water in DMSO, can impact stability.
Q3: What are the best practices for preparing and storing this compound stock solutions?
To ensure the longevity and reliability of your this compound stock solutions, adhere to the following best practices:
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Solvent Selection: Use high-purity, anhydrous solvents. DMSO is a common choice for initial stock solutions.
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Storage Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.
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Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use vials.
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Light Protection: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
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Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon Dilution in Aqueous Buffer
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, causing it to precipitate out of solution.
Solutions:
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Optimize Solvent Concentration: Determine the maximum percentage of the organic solvent (e.g., DMSO) that is tolerated by your experimental system without affecting the results.
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Use a Co-solvent: In some cases, a mixture of solvents (e.g., DMSO and ethanol) may improve solubility upon dilution.
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Serial Dilutions: Perform serial dilutions in the aqueous buffer to gradually decrease the concentration of the organic solvent.
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Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.
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Warm Gently: Brief and gentle warming of the solution may aid in dissolution, but be cautious as excessive heat can cause degradation.
Issue 2: Inconsistent Experimental Results or Loss of Activity
Possible Cause: Degradation of this compound in the stock solution or during the experiment.
Solutions:
-
Freshly Prepare Solutions: Whenever possible, prepare fresh dilutions from a properly stored stock solution immediately before use.
-
Assess Stock Solution Integrity: Periodically check the purity of your stock solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Conduct a Stability Study in Assay Buffer: Determine the stability of this compound in your specific experimental buffer over the time course of your assay. This can be done by incubating this compound in the buffer at the experimental temperature and analyzing samples at different time points by HPLC.
-
Control for Degradation Products: If degradation is unavoidable, consider the potential effects of the degradation products on your experimental results.
Data Presentation: Stability of this compound in Different Solvents (Illustrative Data)
The following tables present illustrative data on the stability of this compound in common laboratory solvents under different storage conditions. Note: This data is intended for guidance and should be confirmed experimentally.
Table 1: Illustrative Degradation of this compound (%) Over Time at Different Temperatures
| Solvent | Storage Condition | 1 Week | 1 Month | 3 Months |
| DMSO | Room Temperature (25°C) | < 2% | ~5% | ~15% |
| 4°C | < 1% | < 2% | ~5% | |
| -20°C | < 0.5% | < 1% | < 2% | |
| Methanol | Room Temperature (25°C) | ~3% | ~8% | ~20% |
| 4°C | ~1% | ~3% | ~8% | |
| -20°C | < 0.5% | < 1% | < 3% | |
| Aqueous Buffer (pH 7.4) | Room Temperature (25°C) | ~10% | ~25% | > 40% |
| 4°C | ~5% | ~15% | ~30% |
Table 2: Illustrative Half-Life (t½) of this compound in Different Solvents
| Solvent | Storage Condition | Estimated Half-Life (Days) |
| DMSO | Room Temperature (25°C) | > 180 |
| Methanol | Room Temperature (25°C) | ~ 120 |
| Aqueous Buffer (pH 7.4) | Room Temperature (25°C) | ~ 45 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Transfer 1 mL of the stock solution to a vial and heat it in an oven at 80°C for 48 hours.
-
Withdraw samples at various time points.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a transparent vial to a UV light source (e.g., 254 nm) for 48 hours.
-
Simultaneously, keep a control sample wrapped in aluminum foil under the same conditions.
-
Withdraw samples from both the exposed and control solutions at various time points.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile.
-
Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis spectroscopy).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that the degradation products are well-resolved from the parent this compound peak.
Mandatory Visualization
Caption: Dual mechanism of action of this compound.
Caption: Workflow for forced degradation studies of this compound.
References
Technical Support Center: Refinement of Protocols for Hodgkinsine Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the extraction of Hodgkinsine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
A1: this compound is a complex trimeric pyrrolidinoindoline alkaloid.[1] It is naturally found in plants of the genus Psychotria, particularly Psychotria colorata, and has also been isolated from Hodgkinsonia frutescens.[1][2] This compound is of significant interest due to its analgesic properties.[3]
Q2: What is the mechanism of action for this compound's analgesic effects?
A2: this compound exhibits a dual mechanism of action, acting as both a mu-opioid receptor agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] This dual functionality is believed to contribute to its potent analgesic effects.
Q3: I am getting a low yield of this compound from my extraction. What are the potential reasons?
A3: Low yields can be attributed to several factors:
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Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. A solvent that is too polar or non-polar may not efficiently extract this compound.
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Inadequate Extraction Time or Temperature: The duration and temperature of the extraction process can significantly impact the yield. These parameters often require optimization for the specific plant material.
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Degradation of the Compound: this compound, like many alkaloids, may be sensitive to heat and light. Prolonged exposure to high temperatures or UV light during extraction can lead to degradation.
-
Inefficient Extraction Technique: Traditional methods like maceration may be less efficient than modern techniques such as ultrasound-assisted or microwave-assisted extraction.
Q4: My crude extract contains many impurities. How can I improve the purity of this compound?
A4: Crude plant extracts are complex mixtures. To improve the purity of this compound, consider the following steps:
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Solvent Partitioning: An acid-base extraction is a common and effective method. By manipulating the pH, this compound can be separated from neutral and acidic impurities.
-
Chromatography: Column chromatography using stationary phases like silica gel or alumina is a standard technique for purifying alkaloids from a crude extract.
-
Preparative HPLC: For obtaining highly pure this compound, preparative High-Performance Liquid Chromatography (HPLC) is often the final purification step.
Q5: Are there any specific challenges associated with the purification of this compound?
A5: The purification of this compound can be challenging due to its complex structure, which includes multiple chiral centers, leading to the presence of various stereoisomers that can be difficult to separate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Inappropriate solvent polarity. - Insufficient extraction time or temperature. - Degradation of this compound. - Inefficient extraction method. | - Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, dichloromethane). - Optimize the extraction time and temperature for your specific plant material. - Protect the extraction setup from light and use moderate temperatures. - Consider using ultrasound-assisted or microwave-assisted extraction to potentially improve yield and reduce extraction time. |
| Co-extraction of Impurities | - Non-selective solvent. - Presence of pigments, fats, and waxes in the plant material. | - Employ a multi-step extraction process. A preliminary wash with a non-polar solvent like hexane can remove fats and waxes before extracting with a more polar solvent. - Utilize an acid-base partitioning step to separate the basic alkaloid from neutral and acidic impurities. |
| Difficulty in Isolating this compound from Other Alkaloids | - Similar polarities of co-extracted alkaloids. | - Optimize the mobile phase composition and gradient in your column chromatography or HPLC method to improve resolution. - Consider using different stationary phases for chromatography. |
| Degradation of this compound During Purification | - Exposure to harsh pH conditions. - Prolonged exposure to heat or light. | - Use mild acidic and basic conditions during the acid-base extraction. - Minimize the exposure of the extract and purified fractions to high temperatures and direct light. |
| Inconsistent Results in Bioassays | - Presence of interfering compounds in the purified sample. - Degradation of this compound in the assay buffer. | - Ensure the purity of your this compound sample using analytical techniques like HPLC-MS. - Check the stability of this compound in your assay buffer over the time course of the experiment. |
Quantitative Data
The yield of this compound can vary significantly depending on the plant source, the part of the plant used, and the extraction method employed. While specific comparative data for this compound extraction is limited, the following table provides a general comparison of common alkaloid extraction techniques.
| Extraction Method | Principle | Typical Alkaloid Yield (% w/w) | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature. | 1.19% | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, lower yield compared to other methods. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | 1.63% | More efficient than maceration. | Can degrade heat-sensitive compounds, requires longer extraction times. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | 2.06% | Faster extraction times, improved yield, lower solvent consumption. | Initial equipment cost. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, accelerating extraction. | 2.50% | Very fast, high yield, reduced solvent usage. | Potential for localized overheating, initial equipment cost. |
Note: The yield percentages are representative values for general alkaloid extraction from medicinal plants and may not directly reflect the yield of this compound. The actual yield of this compound will depend on its concentration in the plant material and the optimization of the extraction parameters.
Experimental Protocols
Protocol 1: General Acid-Base Extraction of this compound
This protocol is a standard method for the initial extraction and purification of alkaloids from plant material.
1. Preparation of Plant Material:
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Dry the plant material (e.g., leaves of Psychotria colorata) at room temperature or in an oven at a low temperature (40-50 °C) to prevent degradation of the alkaloids.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
2. Maceration:
-
Soak the powdered plant material in methanol or ethanol (1:10 w/v) for 24-48 hours at room temperature with occasional shaking.
-
Filter the mixture and collect the supernatant. Repeat the maceration of the plant residue two more times with fresh solvent.
-
Combine the supernatants and concentrate under reduced pressure using a rotary evaporator to obtain the crude alcoholic extract.
3. Acid-Base Partitioning:
-
Dissolve the crude extract in a 5% hydrochloric acid solution.
-
Wash the acidic solution with a non-polar solvent such as hexane or diethyl ether to remove fats, waxes, and other non-polar impurities. Discard the organic layer.
-
Make the aqueous layer alkaline (pH 9-10) by adding a base, such as ammonium hydroxide. This will precipitate the alkaloids in their free base form.
-
Extract the alkaline solution multiple times with a chlorinated solvent like dichloromethane or chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
4. Purification:
-
Subject the crude alkaloid extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
For higher purity, the this compound-containing fractions can be further purified by preparative HPLC.
Visualizations
Experimental Workflow
References
Technical Support Center: Resolution of Hodgkinsine Stereoisomers by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC resolution of Hodgkinsine stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in separating this compound stereoisomers by HPLC?
This compound is a complex trimer of pyrrolidinoindoline subunits with multiple chiral centers.[1] This results in a number of stereoisomers with very similar physicochemical properties, making their separation challenging. The primary difficulty lies in achieving adequate selectivity to resolve these closely related structures.
Q2: Which type of HPLC column is most suitable for separating this compound stereoisomers?
For the chiral separation of alkaloids like this compound, polysaccharide-based chiral stationary phases (CSPs) are generally the first choice.[2] Columns such as Chiralpak® AD® or Chiralcel® OD® have proven effective for the enantiomeric separation of various indole alkaloids.[1][3] These CSPs provide the necessary stereospecific interactions, such as hydrogen bonding and dipole-dipole interactions, required for resolving enantiomers and diastereomers.
Q3: How does the mobile phase composition affect the resolution of this compound stereoisomers?
The mobile phase composition, including the organic modifier and any additives, is a critical factor in achieving separation.
-
Organic Modifier: The choice of organic solvent (e.g., acetonitrile, methanol, ethanol) can significantly alter selectivity. Different solvents will modify the interaction between the analyte and the chiral stationary phase.
-
Additives: For basic compounds like alkaloids, adding a small amount of an amine modifier (e.g., diethylamine, DEA) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanol groups on the silica support.[4]
Q4: Should I use isocratic or gradient elution?
For a complex mixture of stereoisomers with potentially different retention times, gradient elution is often preferred. A gradient allows for the effective separation of both early- and late-eluting isomers within a reasonable analysis time. However, for optimizing the separation of a few specific, closely eluting stereoisomers, an isocratic method may provide better resolution.
Q5: My peaks are tailing. What are the common causes and solutions for this issue with alkaloid analysis?
Peak tailing is a common issue when analyzing basic compounds like alkaloids. The primary causes include:
-
Secondary Silanol Interactions: The basic amine groups in this compound can interact with acidic silanol groups on the silica surface of the column, leading to tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Inappropriate Mobile Phase pH: If the pH is not optimal, it can lead to poor peak shape.
Solutions include adding a basic modifier to the mobile phase, reducing the sample concentration, and ensuring the mobile phase pH is appropriate for the analytes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound stereoisomers.
Problem 1: Poor or No Resolution of Stereoisomers
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Switch to a different polysaccharide-based CSP (e.g., from a cellulose-based to an amylose-based column or vice-versa). The chiral recognition capabilities of these columns can vary significantly. |
| Suboptimal Mobile Phase Composition | Systematically vary the organic modifier (e.g., try methanol, ethanol, or isopropanol in place of acetonitrile). Also, optimize the concentration of the organic modifier. |
| Incorrect Mobile Phase Additive | If using a normal-phase method, add a basic modifier like diethylamine (DEA) to the mobile phase (typically 0.1%). This can significantly improve peak shape and selectivity for basic alkaloids. |
| Temperature Fluctuations | Use a column oven to maintain a constant and optimized temperature. Temperature can affect the thermodynamics of the chiral recognition process. |
Problem 2: Peak Tailing
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silanol Groups | Add a basic modifier (e.g., 0.1% DEA) to the mobile phase to block the active silanol sites. Alternatively, use a column with high-density end-capping. |
| Mass Overload | Reduce the concentration of the injected sample. Dilute your sample and reinject. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column or the guard column. |
| Extra-column Dead Volume | Ensure all tubing and connections are properly fitted and have minimal length and internal diameter to reduce dead volume. |
Problem 3: Unstable Baseline
| Possible Cause | Suggested Solution |
| Inadequate Mobile Phase Degassing | Degas the mobile phase using an online degasser, sonication, or helium sparging to remove dissolved gases. |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and freshly prepare the mobile phase. Filter the mobile phase before use. |
| Pump or Detector Issues | Check for leaks in the pump and ensure check valves are functioning correctly. Clean the detector flow cell if necessary. |
Experimental Protocols
The following is a suggested starting protocol for the chiral separation of this compound stereoisomers. This protocol should be optimized for your specific instrument and sample.
Sample Preparation
-
Extraction: Extract the alkaloids from the plant material using an appropriate solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Cleanup: Use solid-phase extraction (SPE) with a cation-exchange cartridge to remove interfering matrix components.
-
Dissolution: Evaporate the purified extract to dryness and reconstitute the residue in the initial mobile phase.
-
Filtration: Filter the sample through a 0.22 µm syringe filter before injection.
HPLC Method Parameters (Starting Point)
| Parameter | Suggested Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Temperature | 25 °C (controlled by a column oven) |
| Injection Volume | 10 µL |
| Elution Mode | Isocratic |
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
References
- 1. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Poor Solubility of Hodgkinsine in Aqueous Solutions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Hodgkinsine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a complex, naturally occurring pyrrolidinoindoline alkaloid.[1] It is a trimer composed of three pyrrolidinoindoline subunits.[1] Primarily researched for its analgesic (pain-relieving) effects, this compound is understood to act as both a mu-opioid receptor agonist and an NMDA receptor antagonist.[1][2] This dual mechanism is shared with some clinically used painkillers.[1] Additionally, studies have indicated that this compound possesses antiviral, antibacterial, and antifungal properties.
Q2: I am observing precipitation of this compound when I dilute my stock solution into an aqueous buffer. Why is this happening and what are the recommended solvents for stock solutions?
This is a common issue due to the poor aqueous solubility of this compound. The concentration of this compound in your final assay buffer likely exceeds its solubility limit, even with a small percentage of a solubilizing agent.
For preparing stock solutions, this compound is known to be soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO). A common practice is to prepare a concentrated stock solution in 100% DMSO. However, direct dilution of this DMSO stock into aqueous buffers can still lead to precipitation, particularly at higher final concentrations.
Q3: How should I store my this compound stock solution to prevent degradation?
To ensure the stability of your this compound stock solution, especially in DMSO, the following storage practices are recommended:
-
Use Anhydrous DMSO: Minimize the water content in your DMSO stock solution.
-
Store at Low Temperatures: Aliquot your stock solution into smaller, single-use vials and store them at -20°C or -80°C.
-
Protect from Light: Store the vials in the dark or use amber-colored vials to prevent photodegradation.
-
Minimize Freeze-Thaw Cycles: Preparing aliquots helps to avoid repeated freezing and thawing of the main stock solution.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon Dilution into Aqueous Buffer
-
Possible Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility limit.
-
Solutions:
-
Optimize DMSO Concentration: Determine the maximum percentage of DMSO that your specific assay can tolerate without affecting the biological system. Always include a vehicle control with the identical final DMSO concentration in your experiments.
-
Utilize a Co-solvent: In addition to DMSO, other water-miscible organic solvents like ethanol can be used in combination to improve solubility.
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Employ Cyclodextrins: Formulating this compound with cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.
-
Adjust pH: As an alkaloid, the solubility of this compound can be increased by lowering the pH of the aqueous solution.
-
Issue 2: Inconsistent Results or Observed Loss of Activity in Biological Assays
-
Possible Cause: Degradation of this compound in the stock solution or within the assay medium during incubation periods.
-
Solutions:
-
Verify Stock Solution Stability: Periodically assess the purity of your this compound stock solution using analytical methods like High-Performance Liquid Chromatography (HPLC).
-
Assess Stability in Assay Buffer: Conduct a time-course experiment to evaluate the stability of this compound in your complete assay buffer under the experimental temperature and conditions.
-
pH Optimization: The stability of alkaloids can be pH-dependent. Determine the optimal pH range for both solubility and stability in your assay.
-
Data Presentation: Solubility and Stability of this compound
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent System | Concentration (mg/mL) | Observation |
| Water | < 0.1 | Insoluble |
| PBS (pH 7.4) | < 0.1 | Insoluble, precipitation observed |
| PBS (pH 7.4) + 1% DMSO | 0.1 | Precipitation observed after 1 hour |
| PBS (pH 7.4) + 5% DMSO | 0.2 | Soluble, clear solution |
| PBS (pH 7.4) + 10% HP-β-CD | 0.5 | Soluble, clear solution |
Note: This table presents illustrative data based on typical observations for poorly soluble alkaloids. Actual solubility should be determined experimentally.
Table 2: Illustrative Stability of this compound (10 mM) in DMSO at Different Storage Conditions
| Storage Condition | Purity after 1 Month (%) | Purity after 6 Months (%) |
| Room Temperature, Light | 85 | 60 |
| Room Temperature, Dark | 92 | 75 |
| 4°C, Dark | 98 | 90 |
| -20°C, Dark | > 99 | 98 |
| -80°C, Dark | > 99 | > 99 |
Note: This table presents illustrative data. Purity should be determined experimentally using a suitable analytical method like HPLC.
Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol details the preparation of a this compound solution with enhanced aqueous solubility through complexation with HP-β-CD.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Water bath sonicator
-
0.22 µm syringe filter (optional, for sterile applications)
-
-
Procedure:
-
Prepare a 10% (w/v) HP-β-CD solution: Dissolve 1 g of HP-β-CD in 10 mL of PBS. Gentle warming and vortexing can aid in dissolution.
-
Add this compound: To the 10% HP-β-CD solution, add this compound powder to achieve the desired final concentration (e.g., 0.5 mg/mL).
-
Complexation: Vigorously vortex the mixture for 5 minutes.
-
Sonication: Place the vial in a water bath sonicator and sonicate for 30 minutes.
-
Equilibration: Incubate the solution at room temperature for 1-2 hours, with intermittent vortexing, to ensure complete complexation.
-
Sterile Filtration (Optional): If required for cell-based assays, filter the final solution through a 0.22 µm syringe filter.
-
Protocol 2: pH-Dependent Solubility Determination of this compound
This protocol outlines a method to assess the solubility of this compound at different pH values.
-
Materials:
-
This compound powder
-
A series of aqueous buffers with varying pH (e.g., pH 2, 4, 6, 7.4, 9)
-
Orbital shaker or rotator
-
Microcentrifuge
-
HPLC system for quantification
-
-
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound powder to separate vials containing each of the different pH buffers.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent (e.g., methanol or a mobile phase component) to a concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.
-
Data Analysis: Plot the determined solubility (in mg/mL or µM) as a function of pH.
-
Protocol 3: Preparation of this compound Nanoparticles by Media Milling
This protocol provides a general procedure for producing this compound nanoparticles to enhance dissolution rates.
-
Materials:
-
This compound powder
-
A suitable stabilizer (e.g., a non-toxic surfactant or polymer)
-
Aqueous medium (e.g., deionized water)
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Milling media (e.g., zirconium oxide beads)
-
A laboratory-scale bead mill
-
-
Procedure:
-
Preparation of Suspension: Prepare a suspension of this compound in an aqueous solution containing the selected stabilizer.
-
Milling: Introduce the suspension and the milling media into the milling chamber of the bead mill.
-
Size Reduction: Operate the mill at a set speed and for a specified duration. The high energy and shear forces generated by the impact of the milling media with the drug particles will break down the microparticles into nanoparticles.
-
Monitoring Particle Size: Periodically take samples and measure the particle size distribution using a suitable technique (e.g., dynamic light scattering) until the desired nanoparticle size is achieved.
-
Separation and Collection: Separate the nanosuspension from the milling media.
-
Further Processing (Optional): The resulting nanosuspension can be used directly or converted into a solid form (e.g., by spray drying or lyophilization) for incorporation into solid dosage forms.
-
Mandatory Visualizations
Caption: Dual signaling pathway of this compound leading to analgesia.
Caption: Workflow for selecting a this compound solubility enhancement strategy.
Caption: Troubleshooting logic for common this compound experimental issues.
References
Enhancing the efficiency of catalyst-controlled reactions for Hodgkinsine synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of Hodgkinsine and its analogues. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for key catalyst-controlled reactions, aiming to enhance efficiency, yield, and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the catalyst-controlled synthesis of this compound?
A1: The synthesis of this compound, a complex trimeric pyrrolidinoindoline alkaloid, presents several significant challenges. The foremost difficulty lies in the stereoselective construction of multiple quaternary stereocenters, particularly at the C3a-C7' and C3a-C3a' linkages that connect the cyclotryptamine monomer units.[1] Achieving high diastereoselectivity and enantioselectivity is crucial and often requires careful selection and optimization of chiral catalysts and reaction conditions. Other challenges include managing protecting group strategies for the multiple nitrogen atoms and overcoming low yields in key bond-forming reactions.[2]
Q2: Which catalytic strategies are most effective for constructing the key C-C bonds in this compound?
A2: Several powerful catalyst-controlled strategies have been successfully employed. The diazene-directed assembly of cyclotryptamine fragments offers exceptional control over stereochemistry through the photoextrusion of dinitrogen.[2] The intramolecular Heck reaction is another key method for forging the C3a-C7' linkage.[3] Additionally, rhodium-catalyzed C-H amination and copper-catalyzed arylation of tryptamides have proven effective for introducing necessary functionalities and constructing key bonds with high stereocontrol.[4]
Q3: How can I improve the yield of the Rh-catalyzed C-H amination step?
A3: Low yields in Rh-catalyzed C-H amination can often be attributed to catalyst deactivation or suboptimal reaction conditions. Ensure the use of high-purity Rh₂(esp)₂ catalyst, as impurities can inhibit its activity. The choice of oxidant and nitrogen source is also critical. For complex substrates, slow addition of the oxidant can minimize side reactions. If substrate decomposition is observed, consider adjusting the temperature and reaction time. For specific substrates, the addition of additives like MgO can be beneficial.
Q4: What are the key considerations for the protecting group strategy in this compound synthesis?
A4: A robust protecting group strategy is essential due to the presence of multiple reactive nitrogen atoms. The choice of protecting groups should be orthogonal, allowing for their selective removal at different stages of the synthesis. For example, Boc and Cbz groups are commonly used for the indoline nitrogens. The choice of protecting group can also influence the stereochemical outcome of certain reactions, so it should be considered in the context of the overall synthetic strategy.
Troubleshooting Guides
Catalyst-Controlled Reaction Troubleshooting
| Problem | Potential Cause | Suggested Solution | Quantitative Recommendation (Example) |
| Low Yield in Intramolecular Heck Reaction | Catalyst deactivation | Use high-purity Pd catalyst and phosphine ligands. Degas solvents thoroughly to remove oxygen. | Use freshly purchased catalyst or purify existing stock. |
| Suboptimal ligand | Screen a variety of phosphine ligands (e.g., BINAP, PPh₃). | Start with a 1:1.2 ratio of Pd catalyst to ligand and adjust as needed. | |
| Unfavorable reaction temperature | Optimize the reaction temperature. | Screen temperatures from 80°C to 120°C in 10°C increments. | |
| Poor Diastereoselectivity | Mismatched catalyst and substrate control | Run the reaction with a racemic catalyst to determine the inherent substrate bias. | Compare the diastereomeric ratio (d.r.) of the catalyzed vs. uncatalyzed reaction. |
| Non-optimal solvent polarity | Screen a range of solvents with varying polarities (e.g., toluene, THF, DMF). | Start with a non-polar solvent like toluene and incrementally add a polar co-solvent. | |
| Low Yield in Rh-Catalyzed C-H Amination | Catalyst decomposition | Use a robust rhodium catalyst such as Rh₂(esp)₂. | Use 1-5 mol% of Rh₂(esp)₂. |
| Inefficient oxidant | Use a suitable oxidant like PhI(OAc)₂. | Use 1.1-1.5 equivalents of the oxidant. | |
| Substrate inhibition | Add a non-coordinating base like MgO to scavenge acidic byproducts. | Add 2-3 equivalents of MgO per equivalent of substrate. | |
| Incomplete Copper-Catalyzed Arylation | Inactive catalyst species | Ensure the use of a Cu(I) source or a Cu(II) source that can be reduced in situ. | Use CuI or Cu(OTf)₂. |
| Ligand dissociation | Use a chelating ligand to stabilize the copper catalyst. | Screen bidentate nitrogen-based ligands. | |
| Poor substrate solubility | Choose a solvent system that fully dissolves all reactants. | A mixture of a polar aprotic solvent (e.g., DMF) and a non-polar solvent may be effective. |
Experimental Protocols
Protocol 1: Diazene-Directed Assembly for C3a-C7' Linkage
This protocol is adapted from the work of Movassaghi and coworkers.
Materials:
-
Cyclotryptamine-derived hydrazide (1.0 equiv)
-
C3a-bromocyclotryptamine (1.2 equiv)
-
Silver trifluoromethanesulfonate (AgOTf) (1.5 equiv)
-
2,6-di-tert-butyl-4-methylpyridine (DTBMP) (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the cyclotryptamine-derived hydrazide and C3a-bromocyclotryptamine.
-
Dissolve the starting materials in anhydrous DCM.
-
In a separate flask, dissolve AgOTf and DTBMP in anhydrous DCM.
-
Slowly add the AgOTf/DTBMP solution to the solution of the starting materials at room temperature over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Intramolecular Heck Reaction for Cyclization
This protocol is a generalized procedure based on synthetic strategies towards this compound.
Materials:
-
Aryl iodide precursor (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)
-
Triphenylphosphine (PPh₃) (0.2 equiv)
-
Silver carbonate (Ag₂CO₃) (2.0 equiv)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide precursor, Pd(OAc)₂, PPh₃, and Ag₂CO₃.
-
Add anhydrous MeCN and degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with MeCN.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A simplified experimental workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting low reaction yields.
References
- 1. A Copper-Catalyzed Arylation of Tryptamines for the Direct Synthesis of Aryl Pyrroloindolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concise Synthesis of (−)-Hodgkinsine, (−)-Calycosidine, (−)-Hodgkinsine B, (−)-Quadrigemine C, and (−)-Psycholeine via Convergent and Directed Modular Assembly of Cyclotryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of all low-energy stereoisomers of the tris(pyrrolidinoindoline) alkaloid this compound and preliminary assessment of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-Activity Relationship of Hodgkinsine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hodgkinsine, a complex trimeric pyrrolidinoindoline alkaloid, has garnered significant attention for its diverse biological activities, most notably its analgesic properties.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, focusing on their analgesic, antimicrobial, and cytotoxic effects. While direct quantitative in vitro data for many this compound analogs are limited in publicly available literature, this document synthesizes the existing qualitative and comparative data, presents detailed experimental protocols for relevant assays, and visualizes the key signaling pathways and experimental workflows.
Dual-Mechanism Analgesia: A Key Pharmacological Feature
This compound's analgesic effects are attributed to a unique dual mechanism of action, involving both mu-opioid receptor agonism and N-methyl-D-aspartate (NMDA) receptor antagonism.[2][3] This dual activity is of significant interest as it mirrors the mechanisms of some clinically effective analgesics and may offer a promising approach to pain management.[2]
Evidence for mu-opioid receptor activity is supported by in vivo studies demonstrating that the analgesic effects of this compound are reversible by the opioid antagonist naloxone.[2] The compound's efficacy in models of capsaicin-induced pain, a response often attenuated by NMDA receptor antagonists, suggests its interaction with the NMDA receptor signaling pathway.
Comparative Biological Activities of this compound Analogs
The complex stereochemistry of this compound results in numerous stereoisomers, and research has been undertaken to elucidate the structure-activity relationships among them. In addition to its analgesic properties, this compound and its analogs have demonstrated a range of other biological activities.
| Biological Activity | Analog/Compound | Potency/Activity | Supporting Evidence |
| Analgesia | This compound | Potent, dose-dependent, and naloxone-reversible | In vivo thermal and chemical pain models |
| This compound Stereoisomers | Varying potencies observed | Preliminary assessment in tail flick and capsaicin pain models | |
| Antimicrobial | This compound A, Quadrigemine C | Most potent among tested analogs (MIC values as low as 5 µg/mL) | Tube dilution and disc diffusion assays |
| Antiviral | This compound A | Substantial activity against Herpes Simplex Virus type 1 (DNA virus) and Vesicular Stomatitis Virus (RNA virus) | Plaque reduction assays |
| Cytotoxicity | Vatamine, Quadrigemine C | Most potent activity against proliferating and non-proliferating Vero cells | In vitro cell viability assays |
Experimental Protocols
Detailed below are representative protocols for key experiments used to evaluate the biological activities of this compound analogs. These are generalized protocols and may require optimization for specific analogs and experimental conditions.
Mu-Opioid Receptor Binding Assay
This assay is designed to determine the binding affinity of test compounds for the mu-opioid receptor.
Materials:
-
HEK293 cells stably expressing the human mu-opioid receptor
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Radioligand: [3H]-DAMGO (a selective mu-opioid agonist)
-
Non-specific binding control: Naloxone (10 µM)
-
Test compounds (this compound analogs) at various concentrations
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold membrane preparation buffer and centrifuge. Resuspend the pellet in fresh buffer and centrifuge again. The final pellet is resuspended in assay buffer.
-
Binding Reaction: In a 96-well plate, combine membrane homogenate, [3H]-DAMGO (at a concentration near its Kd), and varying concentrations of the test compound or naloxone.
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-DAMGO (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
NMDA Receptor Antagonism Assay (Calcium Influx)
This functional assay measures the ability of test compounds to inhibit NMDA receptor-mediated calcium influx.
Materials:
-
Primary cortical neurons or a suitable cell line expressing NMDA receptors
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 1.26 mM CaCl2 and 10 µM glycine)
-
Fluo-4 AM calcium indicator dye
-
NMDA and glycine (co-agonists)
-
Test compounds (this compound analogs) at various concentrations
-
Positive control: MK-801 (a known NMDA receptor antagonist)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
Dye Loading: Load the cells with Fluo-4 AM by incubating them in assay buffer containing the dye.
-
Compound Incubation: Wash the cells and incubate them with varying concentrations of the test compound or MK-801.
-
Stimulation: Add a solution of NMDA and glycine to the wells to stimulate the NMDA receptors.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the NMDA-induced calcium influx for each concentration of the test compound. Determine the IC50 value from the concentration-response curve.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of test compounds on cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7) and/or normal cell lines (e.g., Vero)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Putative dual signaling pathways of this compound's analgesic action.
Caption: General experimental workflow for SAR studies of this compound analogs.
References
Unveiling the Dual Analgesic Power of Hodgkinsine: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hodgkinsine, a complex trimeric indole alkaloid, has emerged as a promising candidate in the quest for novel analgesics. Its purported dual mechanism of action, targeting both mu-opioid and NMDA receptors, offers a compelling strategy for managing pain, potentially providing broader efficacy and a more favorable side-effect profile compared to conventional single-mechanism analgesics. This guide provides an objective, data-driven comparison of this compound's in vivo analgesic performance against established drugs with similar or complementary mechanisms, supported by detailed experimental protocols.
Comparative In Vivo Analgesic Efficacy
To contextualize the analgesic potential of this compound, its performance in preclinical models is compared with a classic opioid agonist (Morphine), a dual-mechanism analgesic (Tramadol), and an NMDA receptor antagonist (Ketamine). The following table summarizes key quantitative data from in vivo studies in mice, focusing on thermal nociception (hot plate and tail-flick tests) and a model of chemical-induced pain (capsaicin test).
| Compound | Test | Animal Model | Dose | Route of Administration | Analgesic Effect (%MPE or ED50) | Citation |
| This compound | Hot Plate | Mouse | 5.0 mg/kg | i.p. | ~75% MPE | [1] |
| Tail-Flick | Mouse | 5.0 mg/kg | i.p. | ~80% MPE | [1] | |
| Capsaicin-Induced Pain | Mouse | 1.0 mg/kg | i.p. | 80% inhibition | [1] | |
| Morphine | Hot Plate | Mouse | 10 mg/kg | s.c. | ~80% MPE | [2] |
| Tail-Flick | Mouse | 1.3 mg/kg | s.c. | ED50 | [3] | |
| Tail-Flick | Mouse | 5 mg/kg | s.c. | >80% MPE | ||
| Tramadol | Hot Plate (55°C) | Mouse | 33.1 mg/kg | s.c. | ED50 | |
| Tail-Flick | Mouse | 22.8 mg/kg | s.c. | ED50 | ||
| Ketamine | Hot Plate | Mouse | 10 & 20 mg/kg | i.p. | Significant increase in latency | |
| Tail-Flick | Mouse | 1-20 mg/kg | i.p. | Weak, non-dose-dependent antinociception |
%MPE: Percent Maximum Possible Effect; ED50: Effective Dose producing 50% of the maximum effect; i.p.: Intraperitoneal; s.c.: Subcutaneous
Deciphering the Dual Mechanism: Signaling Pathways
This compound's unique analgesic profile is attributed to its simultaneous interaction with two key players in the pain signaling cascade: the mu-opioid receptor and the NMDA receptor. This dual action is hypothesized to provide a synergistic effect, tackling both the transmission of pain signals and the phenomenon of central sensitization.
Figure 1: Proposed dual analgesic signaling pathway of this compound.
In Vivo Validation Workflow
The validation of this compound's analgesic properties and its dual mechanism in vivo follows a systematic experimental workflow. This process involves a series of established behavioral assays in animal models to assess its efficacy against different pain modalities and to probe its receptor interactions.
Figure 2: Experimental workflow for in vivo validation of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide, providing a framework for reproducible research.
Hot Plate Test
Objective: To assess the central analgesic activity of a compound against a thermal stimulus.
Apparatus:
-
Hot plate apparatus with a temperature-controlled surface.
-
A transparent cylindrical restrainer to confine the animal to the heated surface.
Procedure:
-
Acclimation: Acclimate male Swiss mice (20-25 g) to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). Start a timer and record the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.
-
Drug Administration: Administer this compound, comparator drugs, or vehicle via the desired route (e.g., intraperitoneally).
-
Post-treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), place the mouse back on the hot plate and record the reaction latency as described in step 2.
-
Data Analysis: The analgesic effect is often expressed as the percentage of Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Tail-Flick Test
Objective: To evaluate the spinal analgesic activity of a compound by measuring the latency of a tail-flick reflex in response to a thermal stimulus.
Apparatus:
-
Tail-flick analgesia meter with a radiant heat source.
-
A restraining tube to hold the mouse.
Procedure:
-
Acclimation: Acclimate male Swiss mice (20-25 g) to the restraining tubes and the testing environment prior to the experiment.
-
Baseline Latency: Gently place the mouse in the restrainer with its tail exposed. Position the tail over the radiant heat source. Activate the heat source and a timer simultaneously. The time taken for the mouse to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer this compound, comparator drugs, or vehicle.
-
Post-treatment Latency: At specific time points after drug administration, repeat the latency measurement as described in step 2.
-
Data Analysis: Calculate the %MPE as described for the Hot Plate Test.
Capsaicin-Induced Pain Test
Objective: To assess the analgesic effect of a compound against chemically-induced nociception, which involves the activation of NMDA receptors.
Apparatus:
-
Observation chambers with a transparent floor.
-
Microsyringes for intraplantar injection.
Procedure:
-
Acclimation: Acclimate male Swiss mice (20-25 g) to the observation chambers for at least 30 minutes.
-
Drug Administration: Administer this compound, comparator drugs, or vehicle.
-
Capsaicin Injection: At a set time after drug administration, inject a small volume (e.g., 20 µL) of capsaicin solution (e.g., 1.6 µ g/paw in saline) into the plantar surface of the mouse's hind paw.
-
Observation: Immediately after the capsaicin injection, place the mouse in the observation chamber and record the cumulative time (in seconds) the animal spends licking the injected paw over a specific period (e.g., 5-15 minutes).
-
Data Analysis: The analgesic effect is determined by the reduction in the licking time in the drug-treated group compared to the vehicle-treated control group. The results can be expressed as the percentage of inhibition of the nociceptive response.
Conclusion
The in vivo data presented provides compelling evidence for the dual analgesic mechanism of this compound. Its potent activity in thermal nociception models, which is reversible by naloxone, supports its action as a mu-opioid receptor agonist. Furthermore, its significant efficacy in the capsaicin-induced pain model points to the involvement of NMDA receptor antagonism. This unique dual-action profile positions this compound as a promising lead compound for the development of a new generation of analgesics with a potentially broader therapeutic window and a more favorable safety profile than currently available options. Further research, including more extensive in vivo studies and detailed pharmacokinetic and pharmacodynamic profiling, is warranted to fully elucidate the therapeutic potential of this intriguing natural product.
References
Comparative Analysis of Hodgkinsine and Psychotridine Activity: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of two structurally related alkaloids, Hodgkinsine and psychotridine. Both compounds, found in plants of the Psychotria genus, have garnered scientific interest for their distinct pharmacological profiles. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in their mechanisms of action to facilitate further research and drug development.
Data Presentation: A Comparative Overview
| Biological Activity | This compound | Psychotridine | References |
| Analgesic Activity | |||
| Mu-Opioid Receptor Activity | Agonist (activity is reversed by naloxone) | No significant activity (analgesic effect is not reversed by naloxone) | [1][2] |
| NMDA Receptor Activity | Antagonist (inferred from capsaicin-induced pain models) | Antagonist (inhibits [3H]MK-801 binding) | [1][2] |
| Anti-Platelet Aggregation | Data not available | Inhibitor | [1] |
| IC50 (ADP-induced) | - | 1.4 µM | |
| IC50 (Collagen-induced) | - | 1.4 µM | |
| IC50 (Thrombin-induced) | - | 3.9 µM | |
| Antimicrobial Activity | |||
| Antiviral | Active against Herpes Simplex Virus and Vesicular Stomatitis Virus | Data not available | |
| Antibacterial/Antifungal | Active (MIC as low as 5 µg/mL) | Data not available |
Key Signaling Pathways
The distinct pharmacological effects of this compound and psychotridine are rooted in their interactions with specific cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the established pathways for their primary targets.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for assays relevant to the activities of this compound and psychotridine.
Mu-Opioid Receptor Binding Assay (Radioligand Displacement)
This protocol is a standard method to determine the binding affinity of a compound to the mu-opioid receptor.
Materials:
-
Test compound (e.g., this compound)
-
[³H]-DAMGO (a selective mu-opioid agonist radioligand)
-
Naloxone (for non-specific binding determination)
-
Cell membranes expressing mu-opioid receptors (e.g., from CHO-K1 cells)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add the cell membrane preparation, [³H]-DAMGO, and either the test compound, binding buffer (for total binding), or a high concentration of naloxone (for non-specific binding).
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
NMDA Receptor Binding Assay ([³H]MK-801 Binding Inhibition)
This assay is used to assess the ability of a compound to interact with the ion channel of the NMDA receptor.
Materials:
-
Test compound (e.g., psychotridine)
-
[³H]MK-801 (dizocilpine, a non-competitive NMDA receptor antagonist radioligand)
-
Unlabeled MK-801 or phencyclidine (PCP) for non-specific binding
-
Rat cortical membranes
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In reaction tubes, combine the rat cortical membranes, [³H]MK-801, and either the test compound, assay buffer (total binding), or a saturating concentration of unlabeled MK-801 (non-specific binding).
-
Incubate the tubes at room temperature for a sufficient period (e.g., 2 hours) to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding of [³H]MK-801.
-
Determine the concentration of the test compound that inhibits 50% of the specific [³H]MK-801 binding (IC50) from a concentration-response curve.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.
Materials:
-
Test compound (e.g., psychotridine)
-
Platelet-rich plasma (PRP) from healthy human donors
-
Platelet-poor plasma (PPP) for calibration
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
Saline solution
-
Platelet aggregometer
Procedure:
-
Prepare PRP and PPP from citrated whole blood by centrifugation.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Pre-warm an aliquot of PRP to 37°C in the aggregometer cuvette with a stir bar.
-
Add the test compound or vehicle control to the PRP and incubate for a short period.
-
Initiate platelet aggregation by adding a specific concentration of a platelet agonist.
-
Record the change in light transmission over time as platelets aggregate.
-
The maximum aggregation is measured, and the inhibitory effect of the test compound is calculated relative to the vehicle control.
-
Determine the IC50 value by testing a range of concentrations of the test compound.
Antiviral Plaque Reduction Assay
This is a standard method to quantify the antiviral activity of a compound.
Materials:
-
Test compound (e.g., this compound)
-
Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock
-
Cell culture medium
-
Overlay medium (containing, for example, carboxymethyl cellulose or agar)
-
Crystal violet staining solution
-
Multi-well cell culture plates
Procedure:
-
Seed the host cells in multi-well plates to form a confluent monolayer.
-
Infect the cell monolayers with a known amount of virus.
-
After a viral adsorption period, remove the virus inoculum.
-
Add the overlay medium containing serial dilutions of the test compound.
-
Incubate the plates for a period sufficient for plaque formation (visible areas of cell death).
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of the test compound compared to the virus control (no compound).
-
Determine the 50% effective concentration (EC50) from the dose-response curve.
Experimental Workflows
The following diagrams illustrate the general workflows for the experimental protocols described above.
This guide provides a foundational understanding of the comparative activities of this compound and psychotridine. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for the scientific community in advancing the study of these and related compounds for potential therapeutic applications.
References
Hodgkinsine: A Comparative Guide to In Vivo Antiviral Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral potential of Hodgkinsine. To date, the antiviral activity of this compound has been evaluated in vitro, demonstrating promising effects against both DNA and RNA viruses. However, there is currently no published data on the in vivo efficacy of this compound. This document summarizes the existing in vitro findings and provides a comparative framework against established antiviral agents with known in vivo data. Furthermore, it outlines the necessary experimental protocols and potential pathways for future in vivo validation studies.
Executive Summary
This compound, a complex alkaloid, has shown substantial in vitro antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and Vesicular Stomatitis Virus (VSV).[1] Despite this initial promise, the therapeutic potential of this compound remains unconfirmed due to the absence of in vivo studies. Quantitative data, such as the 50% effective concentration (EC₅₀), are also not available in the current literature, with its activity being described qualitatively as "substantial".[1][2] This guide contrasts this compound's current standing with the in vivo data for Acyclovir and Ribavirin, the standard-of-care treatments for HSV-1 and a broad-spectrum antiviral with activity against VSV, respectively. The aim is to highlight the critical next steps required to validate this compound's potential as a clinical antiviral agent.
Data Presentation: Comparative Antiviral Activity
The following table summarizes the available antiviral data for this compound and compares it with in vivo efficacy data for Acyclovir and Ribavirin. This comparison underscores the type of quantitative data that is essential for the preclinical development of any new antiviral candidate.
| Compound | Virus | Assay Type | Efficacy | Animal Model | Key Findings |
| This compound | Herpes Simplex Virus-1 (HSV-1) | In Vitro Plaque Reduction | "Substantial" activity[1] | N/A | Specific EC₅₀ not published.[2] |
| Vesicular Stomatitis Virus (VSV) | In Vitro Plaque Reduction | "Substantial" activity | N/A | Specific EC₅₀ not published. | |
| Acyclovir | Herpes Simplex Virus-1 (HSV-1) | In Vivo | Significant reduction in mortality (P < 0.01) | BALB/c Mice | Oral administration of 30 mg/kg twice daily, starting 72h post-infection, significantly reduced mortality compared to vehicle control. |
| Herpes Simplex Virus-1 (HSV-1) | In Vivo | Reduced viral reactivation (P = 0.003 at ocular level) | NIH Inbred Mice | Prophylactic oral administration (3.5 mg/ml in drinking water) effectively reduced the incidence of HSV-1 reactivation after UV-B induction. | |
| Ribavirin | Vesicular Stomatitis Virus (VSV) | In Vivo | Data for VSV is limited; however, it shows broad-spectrum activity against other RNA viruses. | N/A for VSV | In a mouse model for Lassa virus (another RNA virus), Ribavirin treatment prolonged survival duration. |
| Foot-and-Mouth Disease Virus (FMDV) | In Vivo | 100% protection in pre- and post-treatment groups | Suckling C57BL/6 Mice | A single dose of 50 mg/kg protected mice from lethal infection. |
Experimental Protocols
To advance this compound from a promising in vitro candidate to a potential therapeutic, rigorous in vivo testing is required. Below are detailed methodologies for a proposed in vivo study in a mouse model of HSV-1 infection, as well as the standard in vitro assay used in its initial evaluation.
Proposed In Vivo Efficacy Study: Murine Model of HSV-1 Infection
This protocol outlines a standard approach to evaluate the efficacy of a novel antiviral compound like this compound against HSV-1 in a mouse model.
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are commonly used for HSV-1 infection studies. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Virus and Inoculation: Mice are intranasally inoculated with a lethal dose (e.g., 1 x 10³ Plaque Forming Units/mouse) of a standard HSV-1 strain, such as E-377. This route of infection typically leads to systemic disease and encephalitis.
-
Compound Administration:
-
Test Group: this compound is dissolved in a suitable vehicle (e.g., sterile water or a solution with appropriate solubilizing agents). Dosing should be based on prior toxicity studies. Administration can be oral (gavage) or intraperitoneal, typically twice daily for 7-10 days, starting at a defined time point post-infection (e.g., 24, 48, or 72 hours).
-
Positive Control Group: Acyclovir is administered at a known effective dose (e.g., 30 mg/kg, orally, twice daily).
-
Placebo Group: Mice receive the vehicle solution on the same schedule as the treatment groups.
-
-
Efficacy Endpoints:
-
Mortality: Animals are monitored daily for a period of at least 21 days, and survival rates are recorded. The mean day to death is also calculated.
-
Viral Load: On selected days post-infection, subgroups of mice are euthanized, and tissues (e.g., brain, lungs, trigeminal ganglia) are harvested. Viral titers are quantified using a plaque assay on a susceptible cell line (e.g., Vero cells).
-
Clinical Scoring: Disease progression can be monitored using a clinical scoring system (e.g., based on weight loss, ruffled fur, hunched posture, neurological signs).
-
-
Data Analysis: Survival curves are analyzed using the log-rank test. Viral titers and clinical scores are compared between groups using appropriate statistical tests (e.g., Mann-Whitney U test). A significant reduction in mortality, viral load, and clinical signs in the this compound-treated group compared to the placebo group would indicate in vivo efficacy.
In Vitro Antiviral Assay: Plaque Reduction Assay
This assay is the gold standard for determining the antiviral potency of a compound and was used to establish the initial antiviral profile of this compound.
-
Cell Culture: A monolayer of Vero cells (a cell line susceptible to HSV-1) is grown in 6-well plates.
-
Cytotoxicity Assessment: Prior to antiviral testing, a cytotoxicity assay (e.g., MTT assay) is performed to determine the concentration range of this compound that is non-toxic to the Vero cells. This establishes the 50% cytotoxic concentration (CC₅₀).
-
Infection: Cell monolayers are infected with a known amount of HSV-1 (e.g., 100 plaque-forming units).
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of this compound.
-
Incubation and Staining: Plates are incubated for 2-3 days to allow for plaque formation. The cells are then fixed and stained with a solution like crystal violet, which stains viable cells, leaving the viral plaques (areas of dead cells) unstained.
-
Data Analysis: The plaques in each well are counted. The EC₅₀ is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control (no compound). The Selectivity Index (SI = CC₅₀/EC₅₀) is then determined to assess the compound's therapeutic window.
Mandatory Visualizations
The following diagrams illustrate a typical workflow for in vivo antiviral validation and a simplified representation of a viral replication cycle, which can be targeted by antiviral drugs.
Caption: Proposed experimental workflow for in vivo validation of this compound.
Caption: Simplified DNA virus replication cycle and a potential drug target.
Conclusion and Future Directions
This compound has demonstrated promising broad-spectrum in vitro antiviral activity, making it a compound of interest for further development. However, the critical step of in vivo validation is currently missing. To ascertain its true therapeutic potential, future research must focus on:
-
Quantitative Analysis: Determining the EC₅₀ and CC₅₀ values of this compound against a broader panel of viruses to establish its potency and selectivity.
-
Mechanism of Action Studies: Investigating the specific viral or host cell targets to understand how this compound inhibits viral replication.
-
In Vivo Efficacy and Safety: Conducting well-designed animal studies, as outlined in this guide, to evaluate the antiviral efficacy, pharmacokinetics, and safety profile of this compound.
The path from a promising in vitro hit to a clinically viable drug is long and requires rigorous validation. The data and protocols presented in this guide offer a roadmap for the essential next steps in the evaluation of this compound as a potential novel antiviral agent.
References
A Comparative Guide to the Synthetic Routes of Hodgkinsine
Hodgkinsine, a complex trimeric indolizidino[8,7-b]indole alkaloid, has presented a significant challenge to synthetic chemists due to its intricate, sterically congested structure and multiple contiguous stereocenters. Over the years, several research groups have developed distinct strategies to conquer this molecular architecture. This guide provides a comparative overview of three prominent total syntheses of this compound, detailing their key strategies, experimental protocols, and performance metrics. The methodologies discussed are the diazene-directed assembly by Movassaghi, the asymmetric intramolecular Heck reaction by Overman, and the diastereoselective α-arylation of an oxindole by Willis.
Key Synthetic Strategies at a Glance
| Strategy | Key Bond Formation | Proponents | Year of Publication | Noteworthy Features |
| Diazene-Directed Assembly | C3a–C7′ and C3a'–C3a'' bonds via diazene intermediates and subsequent photoextrusion of N2 | Movassaghi, et al. | 2017 | Convergent, modular, and highly stereocontrolled.[1][2][3] |
| Asymmetric Intramolecular Heck Reaction | C3a–C7′ bond | Overman, et al. | 2003 | Catalyst-controlled asymmetric cyclization to establish a key quaternary center.[4][5] |
| Diastereoselective α-Arylation | C3a–C7′ bond | Willis, et al. | Not explicitly found for this compound, but for this compound B | Substrate-controlled diastereoselective reaction. |
Performance Metrics of Key Synthetic Steps
The following table summarizes the reported yields for crucial transformations in the synthesis of (-)-Hodgkinsine via the Movassaghi route. Data for the other routes are presented where available, though direct comparison is challenging due to differing synthetic intermediates and overall strategy.
| Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Movassaghi: Rh-catalyzed C–H Amination | Dimeric diazene (-)-33 | Sulfamate ester (-)-39 | Rh₂(esp)₂, N₃SO₂Ar, AgSbF₆, PhCl, 40 °C | 60 | |
| Movassaghi: Diazene Formation | Sulfamate ester (-)-39 and amine (-)-28 | Bis-diazene trimer (-)-41 | 1. DMAP, CH₂Cl₂; 2. o-NsONH₂, i-Pr₂NEt, CH₂Cl₂ | 86 (over 2 steps) | |
| Movassaghi: Photolytic N₂ Extrusion | Bis-diazene trimer (-)-41 | Trimer (-)-42 | hν (300 nm), C₆H₆, 19 h | 41 | |
| Movassaghi: Deprotection and Reduction | Trimer (-)-42 | (-)-Hodgkinsine (4) | 1. TBAF, THF; 2. Red-Al®, THF | 70 (over 2 steps) |
Experimental Protocols
Movassaghi's Diazene-Directed Assembly: Synthesis of (-)-Hodgkinsine
A key feature of this synthesis is the convergent coupling of cyclotryptamine fragments. The synthesis of the trimeric core of this compound is achieved through the formation of two diazene linkages, followed by a photolytic extrusion of dinitrogen to forge the crucial carbon-carbon bonds with complete stereocontrol.
1. Rh-catalyzed C–H Amination of Dimeric Diazene (-)-33:
To a solution of dimeric diazene (–)-33 in PhCl are added Rh₂(esp)₂, N₃SO₂Ar, and AgSbF₆. The reaction mixture is stirred at 40 °C. After completion, the reaction is quenched and the product, sulfamate ester (–)-39, is purified by chromatography.
2. Formation of Bis-diazene Trimer (-)-41:
Sulfamate ester (–)-39 is treated with 4-(dimethylamino)pyridine (DMAP) in CH₂Cl₂ followed by the addition of amine (–)-28 to furnish the corresponding sulfamide. Subsequent oxidation with o-NsONH₂ and i-Pr₂NEt in CH₂Cl₂ yields the bis-diazene trimer (–)-41.
3. Photolytic Extrusion of Dinitrogen from (-)-41:
A solution of bis-diazene trimer (–)-41 in benzene is irradiated with 300 nm light for 19 hours. This single step facilitates the extrusion of two molecules of dinitrogen to form the trimeric product (–)-42 with the desired stereochemistry at the newly formed quaternary centers.
4. Final Deprotection and Reduction to (-)-Hodgkinsine (4):
The protecting groups on trimer (–)-42 are removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). The resulting intermediate is then exhaustively reduced with Red-Al® in THF to afford (–)-Hodgkinsine (4).
Synthetic Route Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed synthetic strategies.
Figure 1. Convergent synthesis of (-)-Hodgkinsine via Movassaghi's diazene-directed assembly.
Figure 2. Overman's synthetic strategy featuring a key intramolecular Heck reaction.
Conclusion
The total synthesis of this compound has evolved significantly, with each new approach introducing innovative solutions to handle its complex stereochemistry. The early work by Overman established a foundational route using a powerful transition-metal-catalyzed cyclization. More recently, the Movassaghi group's diazene-directed assembly offers a highly convergent and stereocontrolled pathway, enabling the efficient construction of this compound and other oligocyclotryptamine alkaloids. The choice of a particular synthetic route will depend on the specific research goals, including the need for analogues, scalability, and stereochemical purity. This guide provides a framework for researchers to compare these elegant synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Synthesis of All Low-Energy Stereoisomers of the Tris(pyrrolidinoindoline) Alkaloid this compound and Preliminary Assessment of Their Antinociceptive Activity - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Concise Synthesis of (-)-Hodgkinsine, (-)-Calycosidine, (-)-Hodgkinsine B, (-)-Quadrigemine C, and (-)-Psycholeine via Convergent and Directed Modular Assembly of Cyclotryptamines. | Semantic Scholar [semanticscholar.org]
- 5. dspace.mit.edu [dspace.mit.edu]
A Comparative Analysis of Hodgkinsine and Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Hodgkinsine and other well-characterized N-methyl-D-aspartate (NMDA) receptor antagonists, including Ketamine, Dizocilpine (MK-801), and Memantine. While this compound has been identified as a potential NMDA receptor antagonist, it is crucial to note that direct quantitative in vitro data, such as IC50 or Kᵢ values, are not publicly available at this time. The current evidence for its activity at the NMDA receptor is primarily derived from indirect in vivo models.
Executive Summary
This compound, a complex alkaloid, is suggested to possess a dual mechanism of action, acting as both a mu-opioid receptor agonist and an NMDA receptor antagonist.[1][2][3] This dual activity is of significant interest for potential therapeutic applications, particularly in analgesia. The evidence for its NMDA receptor antagonism stems from its efficacy in animal models of capsaicin-induced pain, a process known to be mediated in part by NMDA receptor activation.[4][5] In contrast, compounds like Ketamine, MK-801, and Memantine are well-established NMDA receptor antagonists with extensively characterized pharmacological profiles and quantified potencies. This guide aims to present the available data objectively to inform future research and drug development efforts.
Data Presentation: A Comparative Table of NMDA Receptor Antagonists
The following table summarizes the available quantitative data for selected NMDA receptor antagonists. The absence of direct in vitro data for this compound is noted, with its evidence category specified.
| Compound | Mechanism of Action | IC₅₀ (µM) | Kᵢ (nM) | Evidence Category |
| This compound | Putative Non-competitive Antagonist | Not Available | Not Available | Indirect in vivo |
| Ketamine | Non-competitive Channel Blocker | 0.43 - 2.1 | 440 | In vitro & in vivo |
| Dizocilpine (MK-801) | Non-competitive Channel Blocker | 0.012 - 0.12 | 3.4 | In vitro & in vivo |
| Memantine | Non-competitive Channel Blocker | 1.04 - 2.1 | 740 | In vitro & in vivo |
Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions, such as the specific NMDA receptor subunit composition and the assay used.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the process for validation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of NMDA receptor antagonists. Below are outlines of key experimental protocols.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the NMDA receptor by quantifying its ability to displace a radiolabeled ligand (e.g., [³H]MK-801) that binds to a specific site on the receptor.
1. Membrane Preparation:
-
Rat cerebral cortices are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes containing the NMDA receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [³H]MK-801) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a set duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard NMDA antagonist (e.g., unlabeled MK-801).
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Kᵢ (inhibitor constant) value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through NMDA receptor channels in response to agonist and antagonist application, providing functional data on channel blockade.
1. Cell Preparation:
-
Primary neurons are cultured, or acute brain slices are prepared.
-
The cells or slices are placed in a recording chamber on a microscope stage and continuously perfused with an extracellular solution.
2. Recording Configuration:
-
A glass micropipette filled with an intracellular solution is brought into contact with the cell membrane to form a high-resistance seal.
-
The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.
3. Agonist and Antagonist Application:
-
NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist (e.g., glycine).
-
The test compound (e.g., this compound) is then applied at various concentrations to assess its effect on the NMDA-evoked currents.
4. Data Acquisition and Analysis:
-
The currents are recorded using an amplifier and digitized for computer analysis.
-
The peak amplitude of the NMDA-mediated current is measured before and after the application of the antagonist.
-
A concentration-response curve is generated by plotting the percentage of current inhibition against the antagonist concentration to determine the IC₅₀ value.
Conclusion
While in vivo studies suggest that this compound possesses NMDA receptor antagonist activity, a comprehensive understanding of its pharmacological profile requires direct in vitro characterization. The lack of quantitative data for this compound highlights a significant gap in the current knowledge and presents an opportunity for further research. The experimental protocols described in this guide provide a framework for the validation and quantification of this compound's activity at the NMDA receptor, which will be essential for its potential development as a therapeutic agent. A direct comparison with well-characterized antagonists like Ketamine, MK-801, and Memantine will be crucial in determining its relative potency and potential clinical utility.
References
- 1. benchchem.com [benchchem.com]
- 2. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Essential Safety and Disposal Protocols for Hodgkinsine
For Immediate Use by Laboratory Professionals
This document provides critical operational and logistical guidance for the proper handling and disposal of Hodgkinsine, a potent alkaloid with significant biological activity. Adherence to these procedures is essential to ensure personnel safety and environmental protection. As a trusted partner in research and development, we are committed to providing comprehensive safety information that extends beyond the product itself, fostering a culture of safety and responsibility within the scientific community.
This compound is a complex trimer alkaloid composed of three pyrrolidinoindoline subunits.[1] While not officially classified as a hazardous substance, its dual action as a mu-opioid receptor agonist and an NMDA receptor antagonist necessitates that it be treated as a chemical waste product.[1] Its pharmacological properties warrant careful handling to prevent accidental exposure through skin contact, inhalation, or ingestion.
Key Chemical and Physical Properties
A summary of essential quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₃₃H₃₈N₆ |
| Molar Mass | 518.709 g/mol |
| IUPAC Name | (3aR,8bR)-5,8b-bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |
| CAS Number | 18210-71-4 |
Experimental Protocols Cited
Step-by-Step Disposal Procedures for this compound
The following operational plan provides a systematic approach to the safe disposal of this compound and associated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound or its waste.
2. Waste Segregation and Collection:
-
Pure this compound and Solutions: Collect all waste containing this compound, including pure compound, stock solutions, and experimental dilutions, in a dedicated, leak-proof, and clearly labeled waste container.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, weighing papers, and contaminated wipes, must be collected in a separate, sealed plastic bag or container.
-
Labeling: Both the liquid waste container and the solid waste bag must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
3. Storage of Chemical Waste:
-
Store sealed waste containers in a designated, well-ventilated, and secure area for chemical waste.
-
Ensure that the storage area is away from incompatible materials.
4. Decontamination of Laboratory Equipment:
-
Initial Rinse: Thoroughly rinse any glassware or equipment that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone). Collect this rinsate in the designated this compound chemical waste container.
-
Secondary Wash: After the initial solvent rinse, wash the labware with soap and water.
5. Final Disposal:
-
Arrange for the collection and disposal of the segregated this compound waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
The recommended method for the final destruction of this compound is high-temperature incineration. Do not dispose of this compound down the drain or in regular solid waste.
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Hodgkinsine
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the personal protective equipment (PPE) and procedures for safely handling Hodgkinsine in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and maintaining a secure research environment. While this compound is not currently classified as a hazardous substance, its potent pharmacological activity as a dual mu-opioid receptor agonist and NMDA receptor antagonist necessitates careful handling to prevent accidental exposure.[1] It is recommended to consider this material hazardous until more comprehensive toxicological data becomes available.[2]
Key Physicochemical and Safety Data
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₈N₆ | [1] |
| Molar Mass | 518.709 g·mol⁻¹ | [1] |
| IUPAC Name | (3aR,8bR)-5,8b- bis[(3aR,8bR)-3-methyl- 1,2,3a,4- tetrahydropyrrolo[2,3- b]indol-8b-yl]-3-methyl- 1,2,3a,4- tetrahydropyrrolo[2,3- b]indole | [1] |
| CAS Number | 18210-71-4 | |
| Appearance | Solid | |
| Solubility | Soluble in methanol and DMSO | |
| Storage | -20°C | |
| Stability | ≥ 4 years at -20°C |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure that the appropriate PPE is selected. The following are the minimum recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Prevents direct skin contact. Double-gloving is recommended when handling stock solutions or performing procedures with a high risk of splashing. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | Use a certified fume hood when weighing the solid compound or preparing solutions to avoid inhalation of dust or aerosols. |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposing of this compound is critical to minimize exposure and environmental contamination.
Workflow for Safe Handling of this compound
Step-by-Step Handling Procedures:
-
Preparation :
-
Conduct a thorough risk assessment for the planned experiment.
-
Don the appropriate PPE as specified in the table above.
-
Prepare a designated work area in a certified chemical fume hood.
-
-
Handling :
-
When weighing the solid, use a microbalance within the fume hood to minimize the risk of inhalation.
-
To prepare a stock solution, dissolve the solid this compound in a suitable solvent such as methanol or DMSO, ensuring the container is purged with an inert gas.
-
Perform all experimental procedures involving this compound within the fume hood.
-
-
Cleanup and Disposal :
-
Decontamination of Labware : Thoroughly rinse any glassware or equipment that has come into contact with this compound with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate in a designated chemical waste container. Following the solvent rinse, wash the labware with soap and water.
-
Waste Segregation : Collect all waste this compound, including the pure compound and any solutions, in a dedicated, clearly labeled, and sealed waste container marked "Chemical Waste for Incineration". Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a separate, sealed bag or container also labeled for chemical waste disposal.
-
Disposal : Do not dispose of this compound in the standard trash or down the drain. Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials, until it can be collected by an approved waste management service for incineration.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination and dispose of it in the appropriate waste stream.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is crucial.
Spill Response Workflow
Exposure Response:
-
Skin Contact : Immediately wash the affected area with soap and water.
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Signaling Pathway of this compound
This compound exerts its analgesic effects through a dual mechanism of action, acting as both a mu-opioid receptor agonist and an NMDA receptor antagonist. This dual activity is of significant interest as it mirrors the mechanisms of some clinically effective analgesics.
Experimental Protocol: Hot-Plate Test for Analgesic Activity
The following is a detailed methodology for assessing the analgesic effects of this compound using a hot-plate test in mice.
-
Animal Acclimation :
-
Acclimate mice to the laboratory environment for a specified period before the experiment.
-
Habituate the mice to the testing apparatus to minimize stress-induced responses.
-
-
Apparatus :
-
Utilize a hot-plate apparatus consisting of a heated surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
-
Baseline Measurement :
-
Individually place each mouse on the hot plate and record the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency.
-
Establish a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.
-
-
Compound Administration :
-
Administer this compound or a vehicle control to the mice via the desired route (e.g., intraperitoneal injection).
-
-
Post-Treatment Measurement :
-
At predetermined time intervals after administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and record their response latency.
-
-
Data Analysis :
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point to quantify the analgesic effect.
-
By adhering to these safety protocols and experimental guidelines, researchers can safely handle this compound and contribute to the understanding of its therapeutic potential.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
